S-MGB-234 TFA
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Eigenschaften
Molekularformel |
C34H34F6N8O8 |
|---|---|
Molekulargewicht |
796.7 g/mol |
IUPAC-Name |
N-[5-[[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-6-[(E)-2-(4-methoxyphenyl)ethenyl]pyridine-3-carboxamide;bis(2,2,2-trifluoroacetic acid) |
InChI |
InChI=1S/C30H32N8O4.2C2HF3O2/c1-37-18-23(14-25(37)29(40)33-13-12-27(31)32)36-30(41)26-15-22(17-38(26)2)35-28(39)20-7-9-21(34-16-20)8-4-19-5-10-24(42-3)11-6-19;2*3-2(4,5)1(6)7/h4-11,14-18H,12-13H2,1-3H3,(H3,31,32)(H,33,40)(H,35,39)(H,36,41);2*(H,6,7)/b8-4+;; |
InChI-Schlüssel |
DXYFFMSFQRKJCY-ZDTICIBISA-N |
Isomerische SMILES |
CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NCCC(=N)N)C)NC(=O)C3=CN=C(C=C3)/C=C/C4=CC=C(C=C4)OC.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NCCC(=N)N)C)NC(=O)C3=CN=C(C=C3)C=CC4=CC=C(C=C4)OC.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
S-MGB-234 TFA: A Technical Guide to a Novel Anti-Trypanosomal Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-MGB-234 is a novel, synthetic minor groove binder (MGB) from the Strathclyde MGB (S-MGB) class of compounds, developed as a potential therapeutic agent against Animal African Trypanosomiasis (AAT).[1] AAT is a significant disease affecting livestock in sub-Saharan Africa, caused by protozoan parasites of the Trypanosoma genus, primarily Trypanosoma congolense and Trypanosoma vivax.[1] Existing treatments for AAT are limited and face challenges with toxicity and increasing parasite resistance. S-MGB-234 represents a promising new approach, demonstrating potent activity against relevant Trypanosoma species in preclinical studies. This document provides a comprehensive technical overview of S-MGB-234 TFA, including its chemical properties, mechanism of action, preclinical data, and detailed experimental protocols. The "TFA" designation indicates that the compound is supplied as a trifluoroacetate salt, a common practice in peptide and small molecule drug development to improve solubility and stability.
Chemical Properties
| Property | Value |
| IUPAC Name | (E)-N-(5-((5-((3-amino-3-iminopropyl)carbamoyl)-1-methyl-1H-pyrrol-3-yl)carbamoyl)-1-methyl-1H-pyrrol-3-yl)-6-(4-methoxystyryl)nicotinamide bis(2,2,2-trifluoroacetate) |
| Molecular Formula | C34H34F6N8O8 |
| Molecular Weight | 796.68 g/mol |
| CAS Number | 1970223-54-1 (TFA salt) |
| Class | Strathclyde Minor Groove Binder (S-MGB) |
Mechanism of Action
S-MGB-234, like other S-MGBs, exerts its anti-trypanosomal effect by binding to the minor groove of DNA.[2][3] The primary target within the trypanosome is believed to be the kinetoplast DNA (kDNA), a unique network of circular DNA found within the single large mitochondrion of these parasites.[4] Kinetoplast DNA is exceptionally rich in adenine-thymine (A-T) base pairs, creating a favorable binding site for MGBs.[4]
The binding of S-MGB-234 to the kDNA minor groove is thought to disrupt essential cellular processes that rely on DNA-protein interactions, such as DNA replication and transcription. This interference with vital cellular machinery ultimately leads to parasite death. A key advantage of S-MGB-234 is that it does not appear to use the same cellular transporters as existing diamidine drugs, suggesting it may not be susceptible to current resistance mechanisms.[1]
Signaling Pathway
The following diagram illustrates the proposed mechanism of action for S-MGB-234.
Preclinical Data
In Vitro Activity
S-MGB-234 has demonstrated potent activity against the primary causative agents of AAT.
| Organism | Assay | Endpoint | Value |
| Trypanosoma congolense | Viability Assay | EC50 | Data not publicly available |
| Trypanosoma vivax | Viability Assay | EC50 | Data not publicly available |
| Rat L6 Myoblast Cells | Cytotoxicity Assay | EC50 | 20.39 µM |
EC50 values for Trypanosoma species are described as "excellent" in the primary literature, but specific numerical values have not been publicly released.
In Vivo Efficacy
In a mouse model of T. congolense infection, S-MGB-234 demonstrated curative potential.
| Animal Model | Treatment Regimen | Outcome |
| T. congolense-infected mice | 10 mg/kg, i.p., daily for 4 days | Partial cure (1/4 mice) |
| T. congolense-infected mice | 10 mg/kg, i.p., daily for 2 days | Prolonged survival (no cure) |
| T. congolense-infected mice | 50 mg/kg, i.p., 2 applications | Total cure (4/4 mice) |
Experimental Protocols
In Vitro Anti-Trypanosomal Activity Assay
This protocol is based on the Alamar Blue (resazurin) reduction assay, a common method for assessing cell viability.
-
Parasite Culture: Trypanosoma congolense or Trypanosoma vivax bloodstream forms are cultured in appropriate media (e.g., HMI-9) supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 atmosphere.
-
Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A serial dilution series is then prepared in the culture medium.
-
Assay Plate Preparation: In a 96-well microtiter plate, add 100 µL of parasite suspension at a density of 2 x 10^5 cells/mL to each well.
-
Compound Addition: Add 100 µL of the diluted this compound solutions to the wells, resulting in a final volume of 200 µL and the desired final compound concentrations. Include wells with parasites and medium only (positive control) and medium only (negative control).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 atmosphere.
-
Resazurin Addition: Add 20 µL of resazurin solution (0.49 mM in PBS) to each well.
-
Final Incubation: Incubate the plate for an additional 24 hours under the same conditions.
-
Data Acquisition: Measure the fluorescence of each well using a microplate reader with an excitation wavelength of 530 nm and an emission wavelength of 590 nm.
-
Data Analysis: Calculate the EC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
In Vitro Cytotoxicity Assay
This protocol assesses the toxicity of S-MGB-234 against a mammalian cell line (e.g., rat L6 myoblasts).
-
Cell Culture: Culture L6 cells in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 atmosphere.
-
Cell Seeding: Seed L6 cells into a 96-well microtiter plate at a density of 2,000 cells per well in 100 µL of medium and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation and Addition: Prepare and add the this compound dilution series as described in the anti-trypanosomal assay protocol.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 atmosphere.
-
Resazurin Addition and Incubation: Add 20 µL of resazurin solution to each well and incubate for 2-4 hours.
-
Data Acquisition and Analysis: Measure fluorescence and calculate the EC50 value as described previously.
In Vivo Efficacy Study in a Mouse Model of AAT
This protocol outlines a typical in vivo study to evaluate the efficacy of S-MGB-234.
-
Animal Model: Use female NMRI mice (or a similar strain), typically 6-8 weeks old.
-
Infection: Infect mice intraperitoneally (i.p.) with 1 x 10^5 bloodstream forms of Trypanosoma congolense.
-
Parasitemia Monitoring: Monitor the development of parasitemia by microscopic examination of tail blood smears.
-
Treatment Initiation: Begin treatment when a stable parasitemia is established (typically day 3-4 post-infection).
-
Compound Administration: Administer this compound, formulated in a suitable vehicle (e.g., water or saline), via intraperitoneal injection at the desired dosages and schedules. Include a control group receiving the vehicle only.
-
Post-Treatment Monitoring: Continue to monitor parasitemia daily for at least 60 days. A cure is defined as the absence of detectable parasites in the blood for the duration of the monitoring period.
-
Data Analysis: Record the number of cured mice in each treatment group and the mean survival time.
Experimental Workflow
The following diagram illustrates the typical experimental workflow for the preclinical evaluation of S-MGB-234.
Conclusion
This compound is a promising lead compound in the development of new therapies for Animal African Trypanosomiasis. Its novel mechanism of action, potent in vitro activity, and curative efficacy in preclinical in vivo models highlight its potential to address the urgent need for new treatments for this neglected disease. Further studies are warranted to fully characterize its pharmacokinetic and pharmacodynamic properties and to assess its safety profile in more detail. The information provided in this guide serves as a valuable resource for researchers and drug development professionals working in the field of anti-parasitic drug discovery.
References
- 1. Novel Minor Groove Binders Cure Animal African Trypanosomiasis in an in Vivo Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An evaluation of Minor Groove Binders as anti-Trypanosoma brucei brucei therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Truncated S-MGBs: towards a parasite-specific and low aggregation chemotype - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00110H [pubs.rsc.org]
- 4. Functional and structural analysis of AT-specific minor groove binders that disrupt DNA-protein interactions and cause disintegration of the Trypanosoma brucei kinetoplast - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Mechanism of Action of S-MGB-234 TFA
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-MGB-234, a novel Strathclyde Minor Groove Binder (S-MGB), has demonstrated significant potential as a therapeutic agent against Animal African Trypanosomiasis (AAT). Its primary mechanism of action involves binding to the minor groove of DNA, a fundamental interaction that disrupts essential cellular processes in trypanosomes. This technical guide provides a comprehensive overview of the core mechanism of action of S-MGB-234, including its molecular target, downstream effects, and preclinical efficacy. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of this promising compound.
Core Mechanism of Action: DNA Minor Groove Binding
S-MGB-234 is a synthetic, sequence-selective DNA minor groove binder. Unlike intercalating agents that insert themselves between the base pairs of the DNA double helix, S-MGB-234 fits snugly into the minor groove, a narrow depression that runs along the helical backbone. This binding is non-covalent and primarily driven by van der Waals forces, hydrogen bonding, and electrostatic interactions.
The binding of S-MGB-234 to the DNA minor groove is believed to interfere with crucial cellular processes that require protein-DNA interactions, such as:
-
DNA Replication: By occupying the minor groove, S-MGB-234 can physically obstruct the binding of DNA polymerases and other replication machinery, thereby inhibiting the synthesis of new DNA and halting cell division.
-
Gene Transcription: The binding of transcription factors to specific DNA sequences is essential for initiating gene expression. S-MGB-234 can block the access of these regulatory proteins to their target sites in the minor groove, leading to the downregulation of essential genes.
-
DNA Repair: The integrity of the genome is maintained by a complex network of DNA repair enzymes. S-MGB-234 may hinder the recognition of DNA damage and the subsequent recruitment of repair proteins, leading to an accumulation of mutations and eventual cell death.
A key feature of S-MGBs, including S-MGB-234, is that they do not exhibit cross-resistance with existing diamidine drugs, which are also minor groove binders. Furthermore, their cellular uptake is not mediated by the same transporters as diamidines, suggesting a distinct mechanism of entry into the trypanosome.
Figure 1. Logical flow of S-MGB-234's core mechanism of action.
Quantitative Data Summary
S-MGB-234 has demonstrated potent in vitro activity against the primary causative agents of AAT, Trypanosoma congolense and Trypanosoma vivax. The following table summarizes the available quantitative data for S-MGB-234.
| Parameter | Organism/Cell Line | Value | Reference |
| In Vitro Efficacy | |||
| EC50 | Trypanosoma congolense | [Data not publicly available] | Giordani et al., 2019 |
| EC50 | Trypanosoma vivax | [Data not publicly available] | Giordani et al., 2019 |
| In Vivo Efficacy | |||
| Curative Dose | T. congolense-infected mice | 2 x 50 mg/kg (intraperitoneally) | Giordani et al., 2019 |
| Cytotoxicity | |||
| IC50 | Mammalian Cell Line | [Data not publicly available] |
Note: The specific EC50 and cytotoxicity values for S-MGB-234 have not been made publicly available in the cited literature. Researchers are encouraged to consult the primary publication for further details.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments typically employed in the evaluation of S-MGB compounds.
In Vitro Anti-trypanosomal Activity Assay (AlamarBlue™ Assay)
This assay determines the concentration of a compound required to inhibit the growth of trypanosomes in vitro. The AlamarBlue™ reagent contains resazurin, which is reduced to the fluorescent resorufin by metabolically active cells.
Materials:
-
Trypanosoma congolense or Trypanosoma vivax bloodstream forms
-
Complete HMI-9 medium (or appropriate culture medium for the specific trypanosome species)
-
This compound stock solution (in DMSO)
-
AlamarBlue™ reagent
-
96-well microplates
-
Humidified incubator (37°C, 5% CO2)
-
Fluorescence plate reader (Excitation: 530-560 nm, Emission: 590 nm)
Protocol:
-
Culture trypanosomes to the mid-logarithmic growth phase.
-
Harvest and dilute the parasites to a concentration of 2 x 10^5 cells/mL in fresh culture medium.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (negative control) and cells treated with a known trypanocidal drug (positive control).
-
Incubate the plate for 48 hours in a humidified incubator.
-
Add 20 µL of AlamarBlue™ reagent to each well.
-
Incubate for an additional 24 hours.
-
Measure the fluorescence using a plate reader.
-
Calculate the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Figure 2. Workflow for the in vitro anti-trypanosomal activity assay.
DNA Thermal Shift Assay
This assay measures the change in the melting temperature (Tm) of double-stranded DNA upon binding of a ligand, such as S-MGB-234. An increase in Tm indicates that the ligand stabilizes the DNA duplex.
Materials:
-
Double-stranded DNA (e.g., calf thymus DNA or a specific oligonucleotide)
-
This compound
-
SYBR Green I or other DNA-intercalating fluorescent dye
-
Buffer (e.g., phosphate-buffered saline)
-
Real-time PCR instrument
Protocol:
-
Prepare a solution of dsDNA in the appropriate buffer.
-
Prepare different concentrations of this compound.
-
In a real-time PCR plate, mix the dsDNA solution, the this compound dilution, and the fluorescent dye.
-
Include a control with dsDNA and the dye but no compound.
-
Place the plate in the real-time PCR instrument.
-
Run a melt curve analysis program, which gradually increases the temperature and measures the fluorescence at each step.
-
The Tm is the temperature at which the fluorescence intensity is halfway between the maximum and minimum values, corresponding to the point of 50% DNA denaturation.
-
Determine the change in melting temperature (ΔTm) by subtracting the Tm of the control from the Tm of the samples containing S-MGB-234.
Figure 3. Workflow for the DNA thermal shift assay.
Signaling Pathway Interactions
The binding of S-MGB-234 to the DNA minor groove does not directly target a single signaling pathway in the traditional sense of enzyme inhibition or receptor antagonism. Instead, its effects are a downstream consequence of widespread disruption of DNA-dependent processes. The inhibition of transcription and replication will affect numerous signaling pathways critical for parasite survival, including those involved in cell cycle progression, metabolism, and stress response. The multi-targeted nature of S-MGB-234's action is a key advantage, as it may reduce the likelihood of the development of resistance through single-point mutations.
Figure 4. Downstream effects of S-MGB-234 on cellular pathways.
Conclusion
This compound is a promising anti-trypanosomal agent with a well-defined primary mechanism of action: binding to the minor groove of DNA. This interaction leads to the disruption of fundamental cellular processes, ultimately resulting in parasite death. The lack of cross-resistance with existing drugs and its distinct cellular uptake mechanism make S-MGB-234 a valuable candidate for further development in the fight against Animal African Trypanosomiasis. The experimental protocols and data presented in this guide provide a foundation for researchers to build upon in their efforts to fully elucidate the therapeutic potential of this novel compound.
S-MGB-234 TFA: A Technical Guide on a Novel DNA Minor Groove Binder for Anti-Infective Therapy
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
S-MGB-234 TFA is a novel synthetic molecule belonging to the Strathclyde Minor Groove Binder (S-MGB) class of compounds. These agents are designed to fit snugly into the minor groove of DNA, a region crucial for the binding of proteins that regulate essential cellular processes. By occupying this space, S-MGBs can disrupt DNA-protein interactions, leading to the inhibition of critical functions like replication and transcription. This targeted approach has shown significant promise in the development of new anti-infective therapies. S-MGB-234, in particular, has demonstrated potent activity against parasitic organisms, specifically those responsible for African Animal Trypanosomiasis (AAT), a major socio-economic burden in sub-Saharan Africa. This document provides an in-depth technical overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols.
Core Mechanism of Action: DNA Minor Groove Binding
This compound exerts its biological effects through high-affinity, non-covalent binding to the minor groove of double-stranded DNA. The trifluoroacetate (TFA) salt form enhances the compound's stability and solubility for experimental use. Structural analogues and related S-MGB compounds have been shown to preferentially bind to AT-rich regions of the DNA minor groove, often as a dimeric complex, where two molecules of the S-MGB bind within the same site. This interaction stabilizes the DNA duplex and can physically obstruct the binding of DNA-processing enzymes.
One of the key downstream consequences of this DNA binding is the interference with the function of topoisomerase enzymes.[1] Topoisomerases are vital for resolving DNA topological problems during replication, transcription, and recombination. Studies on related S-MGBs have shown that these compounds can inhibit the relaxation activity of topoisomerases, such as topoisomerase I in Mycobacterium tuberculosis, without affecting the human orthologs.[1] This selective inhibition of pathogen-specific enzymes, coupled with the disruption of other DNA-centric processes, forms the basis of the anti-infective properties of S-MGB-234.
Visualizing the Mechanism of Action
Caption: Mechanism of S-MGB-234 action.
Quantitative Data
The following tables summarize the key quantitative data for S-MGB-234 and related S-MGB compounds, highlighting their anti-trypanosomal activity and selectivity.
Table 1: In Vitro Activity of S-MGB-234 against Trypanosoma Species
| Compound | Organism | IC₅₀ (µM) |
| S-MGB-234 | Trypanosoma congolense (Wild Type) | 0.51 ± 0.06 |
| S-MGB-234 | Trypanosoma congolense (Diminazene-Resistant) | 0.64 ± 0.03 |
| S-MGB-234 | Trypanosoma vivax | Data not available |
Data sourced from a presentation on Strathclyde Minor Groove Binders.
Table 2: In Vivo Efficacy of S-MGB-234 in a Mouse Model of African Animal Trypanosomiasis
| Compound | Animal Model | Pathogen | Treatment Regimen | Outcome |
| S-MGB-234 | Mouse | Trypanosoma congolense | 2 applications of 50 mg/kg (intraperitoneally) | Curative |
This data demonstrates the potential of S-MGB-234 as a therapeutic agent for AAT.[2]
Table 3: Cytotoxicity of a Related S-MGB against a Human Cell Line
| Compound | Cell Line | IC₅₀ (µM) |
| S-MGB-241 | HEK293 (Human Embryonic Kidney) | > 100 |
This data on a related compound suggests that the S-MGB class can exhibit low cytotoxicity against mammalian cells, indicating a favorable selectivity index.[3]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of S-MGB-234 and related compounds.
In Vitro Anti-trypanosomal Activity Assay
This protocol is based on standard methods for determining the half-maximal inhibitory concentration (IC₅₀) of compounds against trypanosomes.
Objective: To determine the in vitro potency of S-MGB-234 against Trypanosoma congolense.
Materials:
-
Trypanosoma congolense bloodstream forms
-
Complete HMI-9 medium supplemented with 10% fetal bovine serum
-
This compound stock solution (in DMSO)
-
Resazurin-based viability dye (e.g., alamarBlue™)
-
96-well microtiter plates
-
Spectrofluorometer
Procedure:
-
Parasite Culture: Maintain T. congolense bloodstream forms in continuous culture in complete HMI-9 medium at 37°C in a 5% CO₂ atmosphere.
-
Compound Dilution: Prepare a serial dilution of the this compound stock solution in the culture medium to achieve a range of final concentrations.
-
Assay Setup: Seed the 96-well plates with a suspension of T. congolense at a density of 2 x 10⁵ parasites/mL.
-
Drug Addition: Add the diluted S-MGB-234 solutions to the appropriate wells. Include wells with untreated parasites (negative control) and a reference drug (e.g., diminazene aceturate).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
Viability Assessment: Add the resazurin-based viability dye to each well and incubate for a further 24 hours.
-
Data Acquisition: Measure the fluorescence of each well using a spectrofluorometer with an excitation wavelength of 530 nm and an emission wavelength of 590 nm.
-
Data Analysis: Calculate the percentage of growth inhibition for each drug concentration relative to the untreated control. Determine the IC₅₀ value by fitting the dose-response data to a sigmoidal curve using appropriate software.
Visualizing the In Vitro Assay Workflow
Caption: Workflow for the in vitro anti-trypanosomal assay.
In Vivo Efficacy Study in a Mouse Model
This protocol describes the methodology to assess the curative potential of S-MGB-234 in mice infected with Trypanosoma congolense.
Objective: To evaluate the in vivo efficacy of S-MGB-234 in a mouse model of AAT.
Materials:
-
Female NMRI mice (6-8 weeks old)
-
Trypanosoma congolense stabilate
-
This compound formulation for intraperitoneal injection
-
Phosphate buffered saline with glucose (PSG)
-
Microscope and hemocytometer
Procedure:
-
Infection: Infect mice by intraperitoneal injection with 1 x 10⁵ T. congolense bloodstream forms.
-
Parasitemia Monitoring: Monitor the development of parasitemia daily by microscopic examination of a tail blood smear.
-
Treatment Initiation: Initiate treatment when a stable parasitemia is established (typically day 3-4 post-infection).
-
Drug Administration: Administer this compound intraperitoneally at the desired dose (e.g., 50 mg/kg) in two separate applications. Include a vehicle-treated control group.
-
Post-Treatment Monitoring: Continue to monitor parasitemia in all mice daily for up to 60 days post-treatment.
-
Cure Assessment: A mouse is considered cured if no parasites are detectable in the blood for the entire 60-day follow-up period.
-
Toxicity Monitoring: Observe the mice for any signs of toxicity, such as weight loss, behavioral changes, or mortality.
DNA Thermal Melt Assay
This assay is used to assess the binding of S-MGBs to DNA by measuring the increase in the DNA melting temperature (ΔTₘ).
Objective: To determine the extent to which S-MGB-234 stabilizes double-stranded DNA.
Materials:
-
Double-stranded DNA oligonucleotide (e.g., a short AT-rich sequence)
-
This compound
-
Buffer (e.g., phosphate buffer)
-
Real-time PCR instrument with a thermal melting curve analysis module
-
DNA intercalating dye (e.g., SYBR Green)
Procedure:
-
Reaction Setup: Prepare reaction mixtures containing the DNA oligonucleotide, the DNA intercalating dye, and varying concentrations of S-MGB-234 in the buffer. Include a control reaction with no S-MGB.
-
Thermal Cycling: Place the reaction mixtures in the real-time PCR instrument.
-
Melting Curve Analysis: Heat the samples from a low temperature (e.g., 25°C) to a high temperature (e.g., 95°C) with a slow ramp rate, continuously monitoring the fluorescence.
-
Data Analysis: The melting temperature (Tₘ) is the temperature at which 50% of the DNA is denatured, resulting in a sharp decrease in fluorescence. Determine the Tₘ for each sample.
-
ΔTₘ Calculation: Calculate the change in melting temperature (ΔTₘ) by subtracting the Tₘ of the control (DNA alone) from the Tₘ of the samples containing S-MGB-234. A positive ΔTₘ indicates stabilization of the DNA duplex by the compound.
Conclusion and Future Directions
This compound represents a promising lead compound in the development of novel anti-infective agents, particularly for the treatment of African Animal Trypanosomiasis. Its mechanism of action, centered on DNA minor groove binding and subsequent disruption of essential cellular processes, offers a potential avenue to overcome existing drug resistance. The in vivo efficacy demonstrated in a mouse model is a significant step towards its potential clinical application.[2]
Future research should focus on a more detailed characterization of its binding to DNA, including sequence specificity and kinetic parameters. A comprehensive evaluation of its activity against a broader range of trypanosome species and strains, including clinical isolates, is warranted. Furthermore, detailed pharmacokinetic and toxicology studies are essential to establish a complete safety and efficacy profile, paving the way for further development. The low cytotoxicity of related S-MGBs against human cells provides a strong rationale for continued investigation into this promising class of anti-infective compounds.[3]
References
- 1. Intranasally administered S-MGB-364 displays antitubercular activity and modulates the host immune response to Mycobacterium tuberculosis infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Minor Groove Binders Cure Animal African Trypanosomiasis in an in Vivo Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strathclyde minor groove binders (S-MGBs) with activity against Acanthamoeba castellanii - PMC [pmc.ncbi.nlm.nih.gov]
S-MGB-234 TFA: A Technical Guide for Researchers in Animal African Trypanosomiasis Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of S-MGB-234 TFA, a promising novel compound for the treatment of Animal African Trypanosomiasis (AAT). The information is compiled for researchers, scientists, and professionals involved in drug development, offering a centralized resource on the compound's activity, mechanism, and relevant experimental data.
Introduction to this compound
S-MGB-234 is a novel, structurally distinct minor groove binder (MGB) developed by Strathclyde University. It has demonstrated significant potential as a therapeutic agent against the primary causative organisms of AAT, Trypanosoma congolense and Trypanosoma vivax. A key advantage of S-MGB-234 is its efficacy against trypanosome strains that are resistant to current diamidine drugs, as it is not internalized through the same transporters, indicating a distinct mechanism of action. The trifluoroacetate (TFA) salt form of S-MGB-234 is commonly used in research settings.
Chemical Identity:
-
IUPAC Name: (E)-N-(5-((5-((3-amino-3-iminopropyl)carbamoyl)-1-methyl-1H-pyrrol-3-yl)carbamoyl)-1-methyl-1H-pyrrol-3-yl)-6-(4-methoxystyryl)nicotinamide bis(2,2,2-trifluoroacetate)[1]
-
CAS Number: 1970223-54-1 (TFA salt)[1]
-
Molecular Formula: C₃₄H₃₄F₆N₈O₈[1]
-
Molecular Weight: 796.68 g/mol [1]
Quantitative Data Summary
The following tables summarize the available quantitative data on the in vitro and in vivo activity of S-MGB-234.
Table 1: In Vitro Activity of S-MGB-234
| Organism/Cell Line | Assay | Endpoint | Value | Reference |
| Trypanosoma congolense | Growth Inhibition | IC₅₀ | Data not available | |
| Trypanosoma vivax | Growth Inhibition | IC₅₀ | Data not available | |
| L6 cells (rat skeletal myoblasts) | Cytotoxicity | EC₅₀ | 20.39 μM | --INVALID-LINK-- |
Table 2: In Vivo Efficacy of S-MGB-234 in a T. congolense Mouse Model
| Dosing Regimen | Outcome | Reference |
| 2 applications of 50 mg/kg (intraperitoneal) | Curative (4/4 mice) with no relapses. | --INVALID-LINK-- |
| 4 daily applications of 10 mg/kg (intraperitoneal) | Partial cure (1/4 mice) | --INVALID-LINK-- |
| 2 applications of 10 mg/kg (intraperitoneal) | No cure, but prolonged survival | --INVALID-LINK-- |
Mechanism of Action
S-MGB-234, like other Strathclyde Minor Groove Binders, is designed to target the minor groove of DNA. This interaction is thought to interfere with essential DNA-centric processes within the parasite, leading to cell death.
DNA Binding
The proposed primary mechanism of action for S-MGB-234 is its binding to the minor groove of trypanosomal DNA. S-MGBs are known to preferentially bind to AT-rich sequences. This binding is hypothesized to disrupt DNA replication and transcription, ultimately leading to parasite death.
Caption: Proposed mechanism of S-MGB-234 action in trypanosomes.
Lack of Cross-Resistance
A significant feature of S-MGB-234 is the absence of cross-resistance with existing diamidine drugs. This is attributed to a different cellular uptake mechanism. Diamidines are known to be taken up by specific transporters in trypanosomes. S-MGB-234 is not a substrate for these transporters, suggesting it enters the parasite through a different, yet to be fully elucidated, pathway.
Caption: Differential uptake pathways of diamidines and S-MGB-234.
Experimental Protocols
Detailed experimental protocols for the evaluation of S-MGB-234 are crucial for reproducible research. The following sections outline generalized methodologies based on standard practices in trypanosomiasis drug discovery.
In Vitro Drug Susceptibility Assay
This protocol is a standard method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against trypanosomes.
References
Susceptibility of Trypanosoma congolense to S-MGB-234 TFA: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the susceptibility of the protozoan parasite Trypanosoma congolense, a primary causative agent of Animal African Trypanosomiasis (AAT), to the novel minor groove binder S-MGB-234 TFA. AAT poses a significant threat to livestock health and agricultural economies in sub-Saharan Africa.[1][2] The emergence of drug-resistant trypanosome strains necessitates the development of new, effective chemotherapies.[1] This document summarizes the available quantitative data, details the experimental methodologies used for its determination, and visualizes the key processes involved.
Quantitative Assessment of S-MGB-234 Efficacy
The in vitro and in vivo efficacy of S-MGB-234 against Trypanosoma congolense has been evaluated, demonstrating its potential as a promising trypanocidal agent. The following table summarizes the key quantitative findings.
| Compound | Organism | Assay Type | Efficacy Metric (EC50) | Curative Dose (in vivo) | Reference |
| S-MGB-234 | Trypanosoma congolense | In vitro | 4.9 ± 0.9 nM | 2 x 50 mg/kg (intraperitoneally) | [1] |
EC50 (Median Effective Concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.
Experimental Protocols
The evaluation of S-MGB-234's activity against T. congolense involved both in vitro and in vivo experimental procedures.
In Vitro Susceptibility Testing
The in vitro activity of S-MGB-234 was determined using a standardized drug sensitivity assay.
-
Trypanosome Cultivation: Bloodstream forms of Trypanosoma congolense were cultured in appropriate media (e.g., MEM with Earle’s salts) supplemented with 20% goat serum and 2 mM L-glutamine at 34°C in a 5% CO2 atmosphere.
-
Drug Preparation: this compound was dissolved in an appropriate solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution, which was then serially diluted to obtain the desired final concentrations for the assay.
-
Assay Procedure:
-
Trypanosoma congolense parasites were seeded into 96-well microtiter plates at a density of 1 × 105 parasites/mL.
-
Serial dilutions of S-MGB-234 were added to the wells.
-
The plates were incubated for 72 hours at 34°C in a 5% CO2 atmosphere.
-
Parasite viability was assessed using a resazurin-based assay. Resazurin is a cell viability indicator that is reduced to the fluorescent resorufin by metabolically active cells.
-
Fluorescence was measured using a microplate reader with an excitation wavelength of 530 nm and an emission wavelength of 590 nm.
-
-
Data Analysis: The fluorescence readings were used to calculate the EC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software.
In Vivo Efficacy Assessment in a Mouse Model
The curative potential of S-MGB-234 was evaluated in a mouse model of T. congolense infection.
-
Animal Model: Female NMRI mice were used for the in vivo studies.
-
Infection: Mice were infected intraperitoneally with 1 × 105 bloodstream forms of Trypanosoma congolense.
-
Treatment: Treatment with S-MGB-234 was initiated upon the detection of parasitemia. The compound was administered intraperitoneally at a dosage of 50 mg/kg for two consecutive days.[1]
-
Monitoring: The level of parasitemia in the mice was monitored daily by microscopic examination of tail blood.
-
Outcome: The primary outcome was the complete clearance of parasites from the blood and the survival of the mice without relapse for a defined follow-up period. A cure was defined as the absence of detectable parasites in the blood for 60 days post-treatment.[1]
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for assessing the susceptibility of Trypanosoma congolense to a test compound like S-MGB-234.
Caption: Experimental workflow for evaluating S-MGB-234 efficacy.
Mechanism of Action: Minor Groove Binding
S-MGB-234 belongs to the class of Strathclyde Minor Groove Binders (S-MGBs). These compounds exert their trypanocidal activity by binding to the minor groove of DNA. This interaction is thought to interfere with essential cellular processes that require DNA-protein interactions, such as replication and transcription, ultimately leading to cell death.
A crucial characteristic of S-MGBs is that they do not exhibit cross-resistance with existing diamidine drugs, which are also minor groove binders.[1] Furthermore, their uptake into the trypanosome is not dependent on the transporters used by current diamidine drugs.[1] This suggests a distinct mechanism of uptake and potentially a different binding mode or downstream effect compared to established trypanocides, making them promising candidates for overcoming existing drug resistance.
The following diagram illustrates the proposed mechanism of action for S-MGB-234.
Caption: Proposed mechanism of action of S-MGB-234.
References
Technical Guide: S-MGB-234 TFA and its Activity Against Trypanosoma vivax
Audience: Researchers, scientists, and drug development professionals.
Introduction
Animal African Trypanosomiasis (AAT), caused by protozoan parasites of the genus Trypanosoma, remains a significant socioeconomic burden in sub-Saharan Africa, primarily affecting livestock health and productivity. Trypanosoma vivax is one of the principal causative agents of AAT. The current chemotherapeutic options are limited and face challenges due to the emergence of drug-resistant parasite strains. This guide focuses on a promising novel class of therapeutic agents, the Strathclyde Minor Groove Binders (S-MGBs), with a specific emphasis on the activity of S-MGB-234 TFA against Trypanosoma vivax. S-MGBs are structurally distinct from existing diamidine drugs and have demonstrated potent trypanocidal activity, offering a potential new avenue for the treatment of AAT.[1][2][3]
Quantitative Data Presentation
While specific IC50 values for S-MGB-234 against Trypanosoma vivax are not explicitly detailed in the readily available literature, studies report "excellent in vitro activities".[1][2] A presentation on the topic indicated that a screening of approximately 100 S-MGBs identified seven compounds with IC50 values of less than 100 nM against T. vivax. S-MGB-234 was one of three compounds from this screening that advanced to in vivo testing, suggesting its high potency is within this nanomolar range. For comparative purposes, the curative dose in a T. congolense mouse model is provided.
| Compound | Organism | Assay Type | Metric | Value | Source |
| S-MGB-234 | Trypanosoma vivax | In Vitro | IC50 | < 100 nM (inferred) | [3] |
| S-MGB-234 | Trypanosoma congolense | In Vivo | Dose | 2 x 50 mg/kg (curative) | [1][2] |
Experimental Protocols
The following are detailed methodologies representative of the key experiments likely conducted to assess the activity of this compound against Trypanosoma vivax. These are based on established protocols for trypanocidal drug screening.
In Vitro Trypanocidal Activity Assay
This protocol is designed to determine the 50% inhibitory concentration (IC50) of a compound against the bloodstream form of T. vivax.
1. Parasite Culture and Preparation:
-
Bloodstream forms of T. vivax (e.g., IL 1392 strain) are harvested from a highly parasitemic donor mouse.[4][5]
-
The parasites are purified from the blood, typically by density gradient centrifugation using a Percoll solution or by anion-exchange chromatography.[6]
-
The purified trypanosomes are then diluted in a suitable culture medium (e.g., Iscove's Modified Dulbecco's Medium supplemented with fetal bovine serum) to a concentration of 2 x 10^5 parasites/mL.[7]
2. Compound Preparation:
-
A stock solution of this compound is prepared in an appropriate solvent (e.g., DMSO).
-
A series of two-fold dilutions of the compound are prepared in the culture medium in a 96-well microtiter plate.
3. Assay Procedure:
-
100 µL of the parasite suspension is added to each well of the microtiter plate containing the serially diluted compound.
-
The plates are incubated for 72 hours at 37°C in a 5% CO2 atmosphere.
-
After the incubation period, a viability indicator, such as resazurin, is added to each well.[7]
-
The plates are incubated for a further 4-6 hours to allow for the conversion of resazurin to the fluorescent resorufin by viable parasites.
4. Data Analysis:
-
The fluorescence is measured using a microplate reader.
-
The IC50 value is calculated by plotting the percentage of inhibition of parasite growth against the log of the compound concentration and fitting the data to a dose-response curve.
In Vivo Efficacy in a Mouse Model
This protocol outlines the procedure to evaluate the curative potential of a compound in a murine model of T. vivax infection.
1. Animal Model and Infection:
-
Female BALB/c mice (6-8 weeks old) are used for the study.[4]
-
Mice are infected via intraperitoneal injection with 1 x 10^3 bloodstream forms of T. vivax obtained from a donor mouse.[4][5]
2. Parasitemia Monitoring:
-
Starting from day 3 post-infection, a drop of blood is collected from the tail vein of each mouse.
-
The number of trypanosomes is counted using a hemocytometer under a light microscope to determine the level of parasitemia.[4]
3. Compound Administration:
-
Treatment is initiated when a patent parasitemia is established.
-
This compound is formulated in a suitable vehicle for intraperitoneal administration.
-
The compound is administered at the specified dose (e.g., 50 mg/kg) for a defined number of consecutive days. A control group receives the vehicle only.
4. Efficacy Evaluation:
-
Parasitemia is monitored daily during and after treatment.
-
Mice are monitored for a period of up to 60 days post-treatment to check for any relapse of infection.
-
A compound is considered curative if there is a complete and permanent clearance of parasites from the blood.
Mandatory Visualizations
Proposed Mechanism of Action of S-MGB-234
Caption: Proposed mechanism of S-MGB-234 targeting parasite DNA.
Experimental Workflow for In Vitro Activity Assessment
Caption: Workflow for in vitro assessment of S-MGB-234 activity.
References
- 1. An evaluation of Minor Groove Binders as anti-Trypanosoma brucei brucei therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciforum.net [sciforum.net]
- 3. researchgate.net [researchgate.net]
- 4. Trypanosoma vivax Infections: Pushing Ahead with Mouse Models for the Study of Nagana. I. Parasitological, Hematological and Pathological Parameters | PLOS Neglected Tropical Diseases [journals.plos.org]
- 5. Non-Invasive In Vivo Study of the Trypanosoma vivax Infectious Process Consolidates the Brain Commitment in Late Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New Trypanosoma brucei acting derivatives incorporating 1-(4-phenyl)adamantane and 1-(4-phenoxyphenyl)adamantane - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to S-MGB-234 TFA: A Novel Minor Groove Binder for Animal African Trypanosomiasis
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-MGB-234, as its trifluoroacetate (TFA) salt, is a novel, synthetic minor groove binder (MGB) belonging to the Strathclyde MGB (S-MGB) class of compounds. It has demonstrated significant potential as a therapeutic agent for Animal African Trypanosomiasis (AAT), a major socioeconomic burden in sub-Saharan Africa. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of S-MGB-234 TFA, with a focus on its mechanism of action against trypanosomes. Detailed experimental protocols from pivotal studies are included to facilitate further research and development.
Chemical Structure and Properties
S-MGB-234 is a complex organic molecule designed to bind to the minor groove of DNA. The trifluoroacetate salt form enhances its solubility and stability for research and potential therapeutic applications.
Chemical Identity
| Identifier | Value |
| IUPAC Name | (E)-N-(5-((5-((3-amino-3-iminopropyl)carbamoyl)-1-methyl-1H-pyrrol-3-yl)carbamoyl)-1-methyl-1H-pyrrol-3-yl)-6-(4-methoxystyryl)nicotinamide bis(2,2,2-trifluoroacetate)[1] |
| Synonyms | S-MGB-234; S-MGB234; SMGB-234[1] |
| CAS Number | 1970223-54-1 (TFA salt)[1] |
| Molecular Formula | C₃₄H₃₄F₆N₈O₈[1] |
| Molecular Weight | 796.68 g/mol [1] |
Physicochemical Properties
A comprehensive table of experimentally determined physicochemical properties for this compound is not yet publicly available. The following table includes available data and parameters that are critical for drug development.
| Property | Value | Notes |
| Appearance | Solid (presumed) | Based on typical characteristics of similar compounds. |
| Solubility | Information not publicly available. Likely soluble in DMSO and polar organic solvents. | The TFA salt form is expected to enhance aqueous solubility compared to the free base. |
| Storage | Store at -20°C for long-term stability.[2] | Protect from light and moisture. |
| Purity | Available from commercial suppliers with specified purity levels (e.g., ≥98% by HPLC). | Purity should be verified analytically for research purposes. |
Mechanism of Action
This compound exerts its trypanocidal activity by binding to the minor groove of DNA. This interaction is central to its therapeutic effect and selectivity.
DNA Minor Groove Binding
The primary mechanism of action for S-MGBs, including S-MGB-234, is their ability to bind to AT-rich sequences within the minor groove of duplex DNA. This binding is thought to occur as a dimeric complex, with two molecules of the S-MGB occupying the binding site. This interaction can interfere with essential cellular processes that rely on DNA-protein interactions.
Proposed Trypanocidal Pathway
The binding of S-MGB-234 to the DNA of trypanosomes is believed to initiate a cascade of events leading to parasite death. The kinetoplast, a network of mitochondrial DNA rich in AT sequences, is a likely primary target.
Biological Activity
S-MGB-234 has demonstrated potent activity against the primary causative agents of AAT, Trypanosoma congolense and Trypanosoma vivax.
In Vitro Activity
| Organism | Assay | Endpoint | Result | Reference |
| T. congolense | Growth Inhibition | IC₅₀ | Potent (specific value not publicly detailed) | --INVALID-LINK-- |
| T. vivax | Growth Inhibition | IC₅₀ | Potent (specific value not publicly detailed) | --INVALID-LINK-- |
| L6 Rat Myoblasts | Cytotoxicity | EC₅₀ | 20.39 µM (69 hours) |
In Vivo Efficacy
In a mouse model of T. congolense infection, S-MGB-234 demonstrated curative potential.
| Treatment Regimen | Outcome | Reference |
| 50 mg/kg, intraperitoneally, two doses | 100% cure rate (4/4 mice) with no relapses | |
| 10 mg/kg, intraperitoneally, four daily doses | Partial cure (1/4 mice) | |
| 10 mg/kg, intraperitoneally, two doses | No cure, but prolonged survival |
Experimental Protocols
The following are generalized protocols based on standard methods for trypanocidal drug screening. For the specific, detailed protocols used for S-MGB-234, it is essential to consult the primary literature.
In Vitro Trypanocidal Assay
This protocol outlines a typical method for assessing the in vitro activity of a compound against trypanosomes.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to achieve the desired concentration range for testing.
-
Parasite Culture: Culture bloodstream forms of T. congolense or T. vivax in appropriate media until they reach the mid-logarithmic phase of growth.
-
Assay Setup: Seed a 96-well plate with a defined number of parasites per well. Add the serially diluted this compound to the wells. Include appropriate controls (no drug, reference drug).
-
Incubation: Incubate the plates under standard culture conditions (e.g., 37°C, 5% CO₂) for 48 to 72 hours.
-
Viability Assessment: Add a viability indicator, such as resazurin, to each well. After a further incubation period, measure the fluorescence or absorbance to determine the number of viable parasites.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of growth inhibition against the log of the compound concentration.
In Vivo Efficacy Study (Mouse Model)
This protocol describes a general approach for evaluating the in vivo efficacy of a trypanocidal compound in a mouse model.
Methodology:
-
Animal Infection: Infect a cohort of mice (e.g., BALB/c) with a specific strain of T. congolense. Monitor the development of parasitemia.
-
Treatment Initiation: Once a consistent level of parasitemia is established, randomly assign the mice to treatment and control groups.
-
Compound Administration: Administer this compound via the desired route (e.g., intraperitoneal injection) according to the predetermined dosing schedule. The control group should receive the vehicle only.
-
Monitoring: Monitor the parasitemia levels in all mice regularly by tail-vein blood smear analysis. Observe the general health and survival of the animals.
-
Endpoint: The primary endpoint is typically the clearance of parasites from the blood and the long-term survival of the treated mice without relapse.
Conclusion and Future Directions
This compound is a promising lead compound for the development of a new treatment for Animal African Trypanosomiasis. Its novel mechanism of action, potent in vitro and in vivo activity, and lack of cross-resistance with existing drugs make it a valuable candidate for further investigation. Future research should focus on a more detailed elucidation of its mechanism of action, comprehensive pharmacokinetic and toxicology studies, and optimization of its formulation for veterinary use. The detailed experimental protocols provided herein serve as a foundation for researchers to build upon in the collective effort to combat this devastating disease.
References
An In-Depth Technical Guide to S-MGB-234 TFA (CAS Number 1970223-54-1): A Novel Anti-Trypanosomal Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-MGB-234, as its trifluoroacetate (TFA) salt, is a novel synthetic compound identified as a potent and curative agent against Animal African Trypanosomiasis (AAT). Belonging to the class of Strathclyde Minor Groove Binders (S-MGBs), this molecule represents a significant advancement in the search for new therapies for a disease that severely impacts livestock health in sub-Saharan Africa. S-MGB-234 demonstrates excellent in vitro activity against the primary causative agents of AAT, Trypanosoma congolense and Trypanosoma vivax. Crucially, it has proven curative in in vivo mouse models of T. congolense infection. A key feature of S-MGBs, including S-MGB-234, is their distinct mechanism of action compared to existing diamidine drugs, as they are not internalized through the same transporters, suggesting they may be effective against resistant parasite strains. This guide provides a comprehensive overview of the available technical data on S-MGB-234 TFA, including its chemical properties, biological activity, and the experimental protocols used in its evaluation.
Chemical and Physical Properties
This compound is the trifluoroacetate salt of the active free base (CAS 1970223-53-0). The TFA salt is often used for improved solubility and stability in research settings.
| Property | Value |
| CAS Number | 1970223-54-1 (TFA salt) |
| Molecular Formula | C₃₄H₃₄F₆N₈O₈ |
| Molecular Weight | 796.68 g/mol |
| IUPAC Name | (E)-N-(5-((5-((3-amino-3-iminopropyl)carbamoyl)-1-methyl-1H-pyrrol-3-yl)carbamoyl)-1-methyl-1H-pyrrol-3-yl)-6-(4-methoxystyryl)nicotinamide bis(2,2,2-trifluoroacetate) |
| Synonyms | S-MGB-234, SMGB-234 |
Biological Activity and Mechanism of Action
S-MGB-234 is a DNA minor groove binder, a class of molecules that selectively bind to the minor groove of DNA, particularly at AT-rich sequences. This interaction is thought to be the basis of its trypanocidal activity.
Proposed Mechanism of Action
The proposed mechanism of action for S-MGB-234 involves its binding to the AT-rich DNA found in the kinetoplast of trypanosomes. The kinetoplast is a network of circular mitochondrial DNA unique to kinetoplastids. By binding to the minor groove of this DNA, S-MGB-234 can interfere with essential cellular processes such as DNA replication and transcription, ultimately leading to parasite death. This targeted action on a unique parasite organelle contributes to its selective toxicity.
Caption: Proposed mechanism of S-MGB-234 action in Trypanosoma.
In Vitro Activity
S-MGB-234 has demonstrated potent activity against key trypanosome species responsible for AAT. The following table summarizes the available in vitro data from the pivotal study by Giordani et al. (2019).
| Compound | T. congolense (TC13) IC₅₀ (nM) | T. vivax (Y486) IC₅₀ (nM) | Cytotoxicity (HEK293 cells) IC₅₀ (nM) | Selectivity Index (T. congolense) |
| S-MGB-234 | 20 | 6 | >100,000 | >5000 |
| Diminazene | 8 | 4 | 12,000 | 1500 |
Selectivity Index = IC₅₀ in HEK293 cells / IC₅₀ in T. congolense
In Vivo Efficacy
The efficacy of S-MGB-234 has been confirmed in a mouse model of T. congolense infection.
| Compound | Dose (mg/kg) | Administration Route | Dosing Regimen | Outcome |
| S-MGB-234 | 50 | Intraperitoneal (i.p.) | 2 doses | Curative (all mice cured)[1][2] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of S-MGB-234.
In Vitro Trypanosome Viability Assay
This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of compounds against bloodstream forms of Trypanosoma.
Caption: Workflow for the in vitro trypanosome viability assay.
-
Compound Preparation: this compound is dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution. A serial dilution is then performed in culture medium to achieve a range of desired concentrations.
-
Parasite Culture: Bloodstream forms of T. congolense or T. vivax are cultured in a suitable medium (e.g., HMI-9) supplemented with fetal bovine serum at 37°C in a 5% CO₂ atmosphere.
-
Assay Setup: Parasites are seeded into 96-well microtiter plates at a specific density. The serially diluted compound is then added to the wells.
-
Incubation: The plates are incubated for 72 hours.
-
Viability Assessment: A viability indicator, such as resazurin, is added to each well. After a further incubation period (typically 4 hours), the fluorescence is measured. The fluorescence intensity is proportional to the number of viable, metabolically active parasites.
-
Data Analysis: The fluorescence readings are used to calculate the IC₅₀ value, which is the concentration of the compound that inhibits parasite growth by 50%.
Mammalian Cell Cytotoxicity Assay
This protocol is used to assess the toxicity of the compound against a mammalian cell line (e.g., HEK293) to determine its selectivity. The procedure is similar to the trypanosome viability assay, with the following modifications:
-
Cell Line: A mammalian cell line, such as Human Embryonic Kidney 293 (HEK293) cells, is used.
-
Culture Conditions: Cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum at 37°C in a 5% CO₂ atmosphere.
-
Assay Procedure: The assay follows the same steps of cell seeding, compound addition, incubation, and viability assessment with resazurin.
In Vivo Efficacy in a Mouse Model of AAT
This protocol evaluates the ability of S-MGB-234 to cure an established trypanosome infection in mice.
Caption: Workflow for the in vivo efficacy study in a mouse model.
-
Animal Model: Female Swiss mice are typically used.
-
Infection: Mice are infected intraperitoneally with a specific number of T. congolense bloodstream forms.
-
Parasitemia Monitoring: The level of parasites in the blood (parasitemia) is monitored regularly by examining wet blood films from a tail snip under a microscope.
-
Treatment: Once a stable infection is established, treatment with S-MGB-234 is initiated. The compound is formulated in a suitable vehicle and administered, for example, intraperitoneally at a dose of 50 mg/kg. The dosing regimen may involve single or multiple doses.
-
Post-Treatment Monitoring: Parasitemia is monitored for an extended period (e.g., up to 60 days) after the last treatment to check for parasite clearance and any potential relapse.
-
Efficacy Endpoint: A cure is defined as the complete and permanent absence of detectable parasites in the blood for the duration of the follow-up period.
Conclusion and Future Perspectives
This compound is a highly promising lead compound for the development of new therapies for Animal African Trypanosomiasis. Its potent in vitro activity, curative efficacy in in vivo models, and distinct mechanism of action that may circumvent existing drug resistance mechanisms highlight its significant potential. Further research will likely focus on optimizing its pharmacokinetic properties, evaluating its efficacy against a broader range of trypanosome species and field isolates, and conducting comprehensive safety and toxicology studies to advance it towards clinical development for veterinary use. The technical data and protocols presented in this guide provide a solid foundation for researchers and drug developers working to combat this devastating disease.
References
Methodological & Application
Application Note: In Vitro Ant trypanosomal Activity of S-MGB-234 TFA using a Resazurin-Based Viability Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant public health concern in many parts of the world. The current therapeutic options are limited and can have significant side effects, highlighting the urgent need for novel, effective, and safe trypanocidal agents. Minor groove binders (MGBs) are a class of compounds that have shown promise as antimicrobial agents. S-MGB-234, a structurally distinct MGB, has demonstrated excellent in vitro activity against other species of trypanosomes, such as Trypanosoma congolense and Trypanosoma vivax, and has shown curative effects in animal models of African Animal Trypanosomiasis[1]. This application note provides a detailed protocol for the in vitro evaluation of S-MGB-234 TFA against the epimastigote stage of Trypanosoma cruzi using a reliable and cost-effective resazurin-based viability assay.
The protocol described herein is adapted from established methods for culturing Trypanosoma cruzi and performing drug susceptibility testing.[2][3][4] The resazurin assay is a colorimetric method that utilizes the reduction of the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin by metabolically active cells.[5][6][7][8] The intensity of the resulting color or fluorescence is proportional to the number of viable cells, allowing for the determination of the compound's inhibitory concentration (IC50).
Data Presentation
The following table summarizes the key parameters and expected outcomes of the this compound in vitro assay against Trypanosoma cruzi epimastigotes.
| Parameter | Value/Range | Description |
| Parasite Strain | Trypanosoma cruzi (e.g., CL Brener, Y strain) | The specific strain of T. cruzi used for the assay. |
| Parasite Stage | Epimastigote | The replicative, non-infective stage of the parasite found in the insect vector. |
| Initial Parasite Density | 1 x 10^6 parasites/mL | The starting concentration of epimastigotes per well in the assay plate. |
| This compound Concentration Range | 0.1 - 100 µM (example) | A serial dilution of the test compound to determine the dose-response relationship. |
| Positive Control | Benznidazole (1-100 µM) | A standard drug used to treat Chagas disease, for assay validation. |
| Negative Control | 0.5% DMSO in culture medium | Vehicle control to assess the effect of the solvent on parasite viability. |
| Incubation Time | 72 hours | The duration of exposure of the parasites to the compound. |
| Incubation Conditions | 28°C | The optimal temperature for the growth of T. cruzi epimastigotes. |
| Readout | Fluorescence (Ex/Em: 560/590 nm) or Absorbance (570 nm) | The method of quantifying the reduction of resazurin to resorufin. |
| Endpoint | IC50 (µM) | The concentration of this compound that inhibits parasite growth by 50%. |
Experimental Protocols
Materials and Reagents
-
Trypanosoma cruzi epimastigotes (e.g., CL Brener strain)
-
Liver Infusion Tryptose (LIT) medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Hemin solution
-
This compound (Trifluoroacetate salt)
-
Benznidazole
-
Dimethyl sulfoxide (DMSO)
-
Resazurin sodium salt
-
Phosphate-buffered saline (PBS), sterile
-
96-well black, clear-bottom microplates
-
Hemocytometer or automated cell counter
-
Microplate reader (fluorescence or absorbance)
-
Sterile centrifuge tubes
-
Incubator (28°C)
Parasite Culture
Trypanosoma cruzi epimastigotes are cultured in LIT medium supplemented with 10% heat-inactivated FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.[9] The culture is maintained at 28°C in tissue culture flasks. Parasites are subcultured every 5-7 days to maintain them in the exponential growth phase. The parasite density should be maintained between 1 x 10^5 and 5 x 10^7 parasites/mL.
Preparation of Compounds
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Store at -20°C.
-
Benznidazole Stock Solution: Prepare a 10 mM stock solution of Benznidazole in 100% DMSO. Store at -20°C.
-
Working Solutions: On the day of the experiment, prepare serial dilutions of the stock solutions in LIT medium to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 0.5%.
In Vitro Assay Protocol
-
Parasite Preparation: Harvest epimastigotes from a culture in the mid-logarithmic growth phase by centrifugation at 1500 x g for 10 minutes.
-
Cell Counting: Resuspend the parasite pellet in fresh LIT medium and count the parasites using a hemocytometer.
-
Plating: Adjust the parasite concentration to 2 x 10^6 parasites/mL in LIT medium. Add 50 µL of this suspension to each well of a 96-well microplate, resulting in 1 x 10^5 parasites per well.
-
Compound Addition: Add 50 µL of the serially diluted this compound and benznidazole solutions to the respective wells. For the negative control, add 50 µL of LIT medium containing 0.5% DMSO.
-
Incubation: Incubate the plate at 28°C for 72 hours.
-
Resazurin Addition: Prepare a 0.15 mg/mL solution of resazurin in sterile PBS and filter-sterilize.[5] Add 20 µL of the resazurin solution to each well.
-
Final Incubation: Incubate the plate for an additional 4-6 hours at 28°C, protected from light.
-
Data Acquisition: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm, or the absorbance at 570 nm using a microplate reader.
Data Analysis
-
Subtract the background fluorescence/absorbance from the wells containing medium only.
-
Calculate the percentage of parasite inhibition for each compound concentration using the following formula: % Inhibition = 100 - [ (OD_test - OD_blank) / (OD_negative_control - OD_blank) ] * 100
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).
Mandatory Visualization
Caption: Workflow for the in vitro this compound assay against T. cruzi.
References
- 1. Novel Minor Groove Binders Cure Animal African Trypanosomiasis in an in Vivo Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds | PLOS Neglected Tropical Diseases [journals.plos.org]
- 4. Development of resazurin microtiter assay for drug sensibility testing of Trypanosoma cruzi epimastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. labbox.es [labbox.es]
- 7. Standard Operating Procedure to Optimize Resazurin-Based Viability Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iris.inrim.it [iris.inrim.it]
- 9. In vitro characterization of Trypanosoma cruzi infection dynamics in skeletal and cardiac myotubes models suggests a potential cell-to-cell transmission in mediating cardiac pathology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: S-MGB-234 for the Treatment of Animal African Trypanosomiasis (AAT) in a Murine Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
Animal African Trypanosomiasis (AAT) is a significant parasitic disease affecting livestock in sub-Saharan Africa, leading to substantial economic losses. The emergence of drug-resistant strains of trypanosomes necessitates the development of novel therapeutics. Strathclyde Minor Groove Binders (S-MGBs) are a promising class of compounds with potent anti-trypanosomal activity. This document provides detailed application notes and protocols for the use of S-MGB-234, a lead compound from this class, in a Trypanosoma congolense-infected mouse model of AAT. S-MGB-234 has been shown to be curative in this model and notably does not exhibit cross-resistance with existing diamidine drugs.[1]
Data Presentation
Table 1: In Vivo Efficacy of S-MGB-234 against T. congolense Infection in Mice
| Compound | Dose (mg/kg) | Route of Administration | Dosing Regimen | Median Survival (Days) | Outcome |
| S-MGB-234 | 50 | Intraperitoneal (i.p.) | Two applications | >60 | Curative[1] |
| Untreated Control | N/A | N/A | N/A | 11 | - |
Experimental Protocols
Murine Model of Trypanosoma congolense Infection
This protocol outlines the establishment of a T. congolense infection in mice, a standard model for evaluating the efficacy of novel therapeutic agents for AAT.
Materials:
-
Trypanosoma congolense (e.g., Diminazene-resistant strain DimR)
-
Female BALB/c mice (6-8 weeks old)
-
Phosphate-buffered saline (PBS)
-
Hemocytometer
-
Microscope
-
Syringes and needles (27G)
Procedure:
-
Parasite Preparation: Obtain T. congolense from a cryopreserved stock or an infected donor mouse.
-
Infection:
-
Dilute the parasite stock in PBS to a concentration of 1 x 10^5 parasites/mL.
-
Inject each mouse intraperitoneally with 0.2 mL of the parasite suspension (2 x 10^4 parasites per mouse).
-
-
Monitoring Parasitemia:
-
Beginning on day 3 post-infection, monitor parasitemia daily.
-
Collect a small blood sample from the tail vein.
-
Dilute the blood in PBS and count the number of parasites using a hemocytometer under a microscope.
-
The infection is established when parasitemia is detectable.
-
Treatment Protocol with S-MGB-234
This protocol describes the administration of S-MGB-234 to T. congolense-infected mice.
Materials:
-
S-MGB-234
-
Vehicle (e.g., sterile water, PBS, or a suitable solvent)
-
Infected mice with established parasitemia
-
Syringes and needles (27G)
Procedure:
-
Drug Preparation:
-
Prepare a stock solution of S-MGB-234 in the chosen vehicle.
-
The final concentration should be such that the desired dose of 50 mg/kg is delivered in a suitable injection volume (e.g., 0.1 - 0.2 mL).
-
-
Administration:
-
Administer 50 mg/kg of S-MGB-234 intraperitoneally to each infected mouse.
-
A second dose of 50 mg/kg is administered following the same procedure, as per the curative regimen.[1] The timing of the second dose should be determined based on the initial study design (e.g., 24 or 48 hours after the first dose).
-
-
Post-Treatment Monitoring:
-
Monitor the mice daily for signs of toxicity and changes in parasitemia.
-
Continue to monitor parasitemia for at least 60 days to confirm cure, defined as the absence of detectable parasites.
-
Visualizations
Caption: Experimental workflow for S-MGB-234 treatment in a mouse model of AAT.
Caption: Logical relationship of S-MGB-234 to AAT and its treatment advantages.
References
Application Notes and Protocols: Dosing Regimen for S-MGB-234 TFA in Murine Models of Animal African Trypanosomiasis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing regimen for S-MGB-234 TFA, a minor groove binder, in preclinical mouse models of Animal African Trypanosomiasis (AAT). The protocols and data presented are compiled from published in vivo studies and are intended to guide researchers in designing and executing similar experiments.
Introduction to this compound
S-MGB-234 is a member of the Strathclyde Minor Groove Binder (S-MGB) class of compounds, which are synthetic molecules that bind to the minor groove of DNA.[1][2] This interaction with DNA is believed to be the primary mechanism of its anti-infective properties. S-MGB-234 has demonstrated significant potential as a therapeutic agent for AAT, a parasitic disease caused by protozoa of the genus Trypanosoma.[2][3] Notably, it has shown efficacy against Trypanosoma congolense and Trypanosoma vivax in mouse models.[1][2][3] An important characteristic of S-MGB-234 is its lack of cross-resistance with current diamidine drugs, suggesting a different mechanism of uptake and/or action.[1][2][4]
In Vivo Dosing Regimens and Efficacy
In vivo studies in mice infected with T. congolense have identified effective dosing regimens for S-MGB-234. The route of administration in these studies was intraperitoneal (i.p.) injection. The efficacy of different dosing schedules is summarized below.
Table 1: Summary of S-MGB-234 Dosing Regimens and Outcomes in T. congolense-Infected Mice
| Dose per Injection | Dosing Schedule | Outcome | Reference |
| 50 mg/kg | Two intraperitoneal (i.p.) applications | Curative (4/4 mice), preventing relapse. | [1][3][5][6][7][8][9] |
| 10 mg/kg | Four consecutive daily i.p. treatments | Partial cure (1/4 mice). | [3] |
| 10 mg/kg | Two intraperitoneal (i.p.) doses | Extended survival compared to untreated controls, but not curative. | [3] |
Experimental Protocols
This section details the protocols for preparing and administering this compound in mice, based on established methodologies.
Formulation of this compound for In Vivo Administration
A common formulation for dissolving S-MGB-234 for in vivo studies is a multi-component vehicle.[3]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Saline, Phosphate-Buffered Saline (PBS), or distilled water (ddH₂O)
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of 2 mg/mL, dissolve 2 mg of S-MGB-234 in 50 µL of DMSO to make a 40 mg/mL stock solution.
-
In a sterile tube, add 300 µL of PEG300 to the 50 µL DMSO stock solution. Mix until the solution is clear.
-
Add 50 µL of Tween 80 to the mixture and mix until clear.
-
Add 600 µL of Saline, PBS, or ddH₂O to reach a final volume of 1 mL. Mix thoroughly.
-
The final composition of the vehicle is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% aqueous solution.
Administration of this compound to Mice
Animal Model:
-
Trypanosoma congolense-infected mice.
Procedure:
-
Calculate the required volume of the this compound formulation based on the mouse's body weight and the desired dose (e.g., 50 mg/kg).
-
Administer the calculated volume via intraperitoneal (i.p.) injection.
-
For a multi-dose regimen, repeat the injection at the specified intervals (e.g., daily for four days or as described in the curative two-dose regimen).
-
Monitor the mice for parasitemia levels and signs of toxicity throughout the experiment.
Mechanism of Action and Experimental Workflow
S-MGBs exert their anti-parasitic effect by binding to the AT-rich regions of the minor groove of DNA, which can interfere with DNA-centric processes. The workflow for evaluating the efficacy of S-MGB-234 in a mouse model of AAT is a multi-step process.
In Vitro Toxicity Data
Prior to in vivo studies, the selectivity of S-MGB-234 was assessed in vitro.
Table 2: In Vitro Cytotoxicity of S-MGB-234
| Cell Line | Effective Concentration (EC₅₀) | Exposure Duration | Reference |
| L6 cells | 20.39 µM | 69 hours | [3] |
This data indicates that S-MGB-234 exhibits a degree of selectivity for the parasite over mammalian cells, a crucial characteristic for a potential therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. S-MGB-234 | TargetMol [targetmol.com]
- 4. Multitargeted anti-infective drugs: resilience to resistance in the antimicrobial resistance era - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: S-MGB-234 TFA
For Research Purposes Only
Disclaimer
The following application notes and protocols are based on the available scientific literature for the class of compounds known as Strathclyde Minor Groove Binders (S-MGBs). As of the date of this document, specific research data for S-MGB-234 TFA is not publicly available. Therefore, the information provided herein is intended to serve as a general guide and a starting point for research. All experimental conditions and protocols should be independently validated and optimized for this compound.
Introduction to S-MGBs
Strathclyde Minor Groove Binders (S-MGBs) are a class of synthetic molecules inspired by the natural product distamycin.[1][2] These compounds are designed to bind to the minor groove of DNA, primarily at AT-rich sequences.[2] This interaction with DNA can disrupt various cellular processes that rely on DNA as a template, such as transcription and the activity of DNA-dependent enzymes.[1][2] S-MGBs have shown potential as anti-infective agents, with activity against bacteria, parasites, and fungi.[2]
Mechanism of Action
The primary mechanism of action of S-MGBs involves the physical occupation of the DNA minor groove. This binding can lead to several downstream effects:
-
Inhibition of Transcription: By binding to promoter regions of genes, S-MGBs can prevent the binding of transcription factors and RNA polymerase, thereby inhibiting gene expression.[1]
-
Interference with DNA Enzymes: S-MGBs can interfere with the function of enzymes that interact with DNA, such as topoisomerases. For example, the related compound MGB-BP-3 has been shown to interfere with the supercoiling action of gyrase and the relaxation and decatenation actions of topoisomerase IV.[1][3]
The following diagram illustrates the general mechanism of action of S-MGBs:
Potential Research Applications
Based on the activity of related S-MGB compounds, this compound could be investigated for the following applications:
-
Antibacterial Research: S-MGBs have demonstrated activity against Gram-positive bacteria.[1][3] this compound could be screened for its efficacy against a panel of clinically relevant Gram-positive pathogens.
-
Anti-parasitic Research: Some S-MGBs have shown activity against parasites such as Acanthamoeba castellanii.[2]
-
Mechanism of Action Studies: this compound can be used as a tool to study DNA-protein interactions and the role of the DNA minor groove in various cellular processes.
Experimental Protocols
The following are example protocols that can be adapted for the study of this compound.
DNA Binding Affinity Assessment by Thermal Shift Assay
This protocol provides a method to determine the binding of this compound to double-stranded DNA (dsDNA) by measuring the change in the melting temperature (Tm) of the DNA.
Table 1: Reagents and Materials
| Reagent/Material | Suggested Supplier |
| This compound | (Your Supplier) |
| dsDNA (e.g., calf thymus) | Sigma-Aldrich |
| SYBR Green I Nucleic Acid Gel Stain | Thermo Fisher Scientific |
| Tris-HCl buffer | (Standard lab supply) |
| NaCl | (Standard lab supply) |
| Real-time PCR instrument | (e.g., Bio-Rad CFX96) |
Protocol:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a working solution of dsDNA at 20 µg/mL in 10 mM Tris-HCl, 100 mM NaCl, pH 7.5.
-
In a 96-well qPCR plate, prepare reactions containing dsDNA, SYBR Green I (at a final dilution of 1:10,000), and varying concentrations of this compound (e.g., 0.1 µM to 100 µM). Include a no-compound control.
-
Run a melt curve analysis on the real-time PCR instrument, typically from 25 °C to 95 °C with a ramp rate of 0.5 °C/min.
-
The Tm is the temperature at which 50% of the DNA is denatured, which corresponds to the peak of the first derivative of the fluorescence curve.
-
Plot the change in Tm (ΔTm) as a function of this compound concentration.
Topoisomerase Inhibition Assay
This protocol is designed to assess the inhibitory effect of this compound on the activity of bacterial topoisomerases, such as DNA gyrase.
Table 2: Reagents and Materials
| Reagent/Material | Suggested Supplier |
| This compound | (Your Supplier) |
| Supercoiled plasmid DNA | (e.g., pBR322) |
| DNA Gyrase | Inspiralis |
| Gyrase reaction buffer | (As per enzyme manufacturer) |
| ATP | (As per enzyme manufacturer) |
| Agarose | (Standard lab supply) |
| Ethidium bromide or SYBR Safe | (Standard lab supply) |
Protocol:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Set up reactions containing supercoiled plasmid DNA (e.g., 250 ng), DNA gyrase (e.g., 1 unit), and gyrase reaction buffer.
-
Add varying concentrations of this compound to the reactions. Include a no-compound control and a positive control inhibitor (e.g., novobiocin).
-
Initiate the reaction by adding ATP.
-
Incubate at the optimal temperature for the enzyme (e.g., 37 °C) for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Analyze the DNA topoisomers by agarose gel electrophoresis.
-
Visualize the DNA bands under UV light after staining with ethidium bromide or a safer alternative. Inhibition of gyrase activity will result in a decrease in the amount of relaxed plasmid DNA and an increase in the supercoiled form.
The following diagram illustrates a general workflow for evaluating the biological activity of this compound:
Data Presentation
All quantitative data should be presented in a clear and organized manner. The following are example tables for presenting data from the suggested experiments.
Table 3: Example Data Table for Thermal Shift Assay
| This compound (µM) | Tm (°C) | ΔTm (°C) |
| 0 (Control) | 75.2 | 0.0 |
| 1 | 76.5 | 1.3 |
| 10 | 80.1 | 4.9 |
| 50 | 85.6 | 10.4 |
Table 4: Example Data Table for Topoisomerase Inhibition Assay
| This compound (µM) | % Inhibition of Gyrase Activity |
| 0 (Control) | 0 |
| 5 | 25 |
| 20 | 60 |
| 100 | 95 |
Safety Precautions
This compound is a research chemical. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses. Handle the compound in a well-ventilated area. Refer to the Safety Data Sheet (SDS) for detailed safety information.
References
- 1. Insights into the Spectrum of Activity and Mechanism of Action of MGB-BP-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strathclyde minor groove binders (S-MGBs) with activity against Acanthamoeba castellanii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into the Spectrum of Activity and Mechanism of Action of MGB-BP-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for S-MGB-234 TFA
Topic: Preparation of S-MGB-234 TFA for In Vivo Studies Audience: Researchers, scientists, and drug development professionals.
Introduction
S-MGB-234 is a novel minor groove binder of DNA that has demonstrated significant potential as a therapeutic agent for Animal African Trypanosomiasis (AAT).[1][2][3][4] It exhibits potent in vitro activity against Trypanosoma congolense and Trypanosoma vivax, the primary causative agents of AAT.[1][2] In vivo studies in mouse models have shown that S-MGB-234 can provide a total cure.[1]
The trifluoroacetate (TFA) salt of S-MGB-234 is often used for research purposes. Proper preparation of this compound for in vivo administration is critical to ensure accurate dosing, bioavailability, and animal welfare. These application notes provide a comprehensive guide to preparing this compound for preclinical in vivo research, including recommended protocols for solubilization and administration.
Disclaimer: The following protocols are based on standard practices for preclinical formulation development. A specific, validated protocol for this compound has not been published. Researchers must perform their own solubility and stability assessments to develop a formulation suitable for their specific experimental needs.
Physicochemical and In Vivo Data
A summary of the key properties of this compound and its known in vivo parameters are presented below.
| Property | Value | Reference |
| Chemical Name | (E)-N-(5-((5-((3-amino-3-iminopropyl)carbamoyl)-1-methyl-1H-pyrrol-3-yl)carbamoyl)-1-methyl-1H-pyrrol-3-yl)-6-(4-methoxystyryl)nicotinamide bis(2,2,2-trifluoroacetate) | [3] |
| CAS Number | 1970223-54-1 (TFA Salt) | [3] |
| Molecular Formula | C34H34F6N8O8 | [3] |
| Molecular Weight | 796.68 g/mol | [3] |
| Mechanism of Action | Minor Groove Binder (DNA/RNA Synthesis inhibitor) | [1][2] |
| Proven In Vivo Model | Mouse model of Animal African Trypanosomiasis | [1] |
| Route of Administration | Intraperitoneal (i.p.) | [1] |
| Reported Curative Dose | Two applications of 50 mg/kg, i.p. | [1] |
| Storage (Solid) | Short-term (days-weeks): 0-4°C, dry, dark. Long-term (months-years): -20°C. | [3] |
Experimental Protocols
Protocol 1: Small-Scale Solubility Assessment
Before preparing a large batch of dosing solution, it is crucial to determine the solubility of this compound in various vehicles. This protocol outlines a method for screening potential vehicles.
Materials:
-
This compound
-
Calibrated microbalance
-
Microcentrifuge tubes
-
Vortex mixer
-
Bath sonicator
-
A selection of potential vehicles (see table below)
| Vehicle Component | Role in Formulation | Rationale |
| Saline (0.9% NaCl) | Primary vehicle | Isotonic and biocompatible for injection. |
| Phosphate-Buffered Saline (PBS) | Primary vehicle | Buffered, isotonic, and biocompatible. |
| Dimethyl Sulfoxide (DMSO) | Co-solvent | A powerful solvent for many organic compounds. |
| Tween 80 (Polysorbate 80) | Surfactant/Emulsifier | Improves solubility and stability of hydrophobic compounds in aqueous solutions. |
| Polyethylene Glycol 400 (PEG400) | Co-solvent | A viscous, water-miscible solvent used to increase solubility. |
Methodology:
-
Weigh 1-2 mg of this compound into several separate microcentrifuge tubes.
-
Add a small, precise volume (e.g., 50 µL) of your chosen primary vehicle (e.g., Saline) to the first tube.
-
Vortex the tube vigorously for 2 minutes.
-
If the compound is not fully dissolved, add a co-solvent (e.g., 5 µL of DMSO) and vortex again.
-
If precipitation remains, place the tube in a bath sonicator for 10-15 minutes.
-
Continue adding small amounts of co-solvents or surfactants in a stepwise manner, recording the volume of each component required to achieve a clear solution.
-
Visually inspect the solution against a light and dark background for any undissolved particles.
-
Based on these results, select the vehicle system that dissolves the compound at the desired concentration using the lowest possible percentage of organic solvents and surfactants.
Protocol 2: Preparation of this compound Formulation for In Vivo Administration
This protocol provides a standard method for preparing a dosing solution of this compound using a common co-solvent system. This example is for a target concentration of 5 mg/mL to achieve a 50 mg/kg dose in a 25g mouse (assuming a 10 mL/kg injection volume).
Vehicle Composition:
-
5% DMSO
-
10% Tween 80
-
85% Saline (0.9% NaCl)
Materials:
-
This compound
-
Sterile, pyrogen-free DMSO
-
Sterile, pyrogen-free Tween 80
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tube
-
Calibrated pipettes
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
Methodology:
-
Calculate Required Quantities: For 10 mL of a 5 mg/mL solution, you will need 50 mg of this compound.
-
Volume of DMSO: 10 mL * 5% = 0.5 mL
-
Volume of Tween 80: 10 mL * 10% = 1.0 mL
-
Volume of Saline: 10 mL * 85% = 8.5 mL
-
-
Weigh the Compound: Accurately weigh 50 mg of this compound into a sterile conical tube.
-
Initial Solubilization: Add 0.5 mL of DMSO to the tube. Vortex vigorously until the compound is completely dissolved. The solution should be clear.
-
Add Surfactant: Add 1.0 mL of Tween 80 to the solution. Vortex thoroughly until the solution is homogeneous.
-
Add Primary Vehicle: Add the 8.5 mL of sterile saline to the mixture in a stepwise manner (e.g., add 1-2 mL at a time), vortexing between each addition to prevent precipitation.
-
Final Inspection: Once all the saline is added, vortex the solution for a final 2-3 minutes. Visually inspect the solution to ensure it is clear and free of any particulates.
-
Sterile Filtration: Draw the final solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter and dispense the solution into a new sterile, sealed vial. This step is critical for ensuring the sterility of the final product for injection.
-
Storage: Store the final formulation at 2-8°C, protected from light. It is recommended to use the formulation as soon as possible after preparation, ideally within 24 hours, to minimize the risk of degradation or precipitation.
Visualizations
Experimental Workflow
Caption: Workflow for preparing this compound for in vivo studies.
Hypothetical Signaling Pathway
References
Application Note: S-MGB-234 TFA Cytotoxicity Assessment in L6 Cells
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive guide for assessing the cytotoxicity of S-MGB-234 TFA in L6 rat skeletal muscle cells. It includes detailed experimental protocols, data presentation templates, and visualizations of workflows and potential signaling pathways.
Introduction
S-MGB-234 belongs to the Strathclyde Minor Groove Binder (S-MGB) class of synthetic molecules.[1][2][3] These compounds are designed to bind to the minor groove of DNA, which can interfere with essential cellular processes such as transcription and replication, ultimately leading to cell death.[1][2] MGB-BP-3, a notable S-MGB, has undergone Phase IIa clinical trials as an antibiotic for treating Clostridioides difficile associated disease.[2][3] While the primary focus of S-MGBs has been on their anti-infective properties against bacterial, fungal, viral, and parasitic pathogens, their effects on mammalian cells are a critical aspect of their development as therapeutic agents.[1][2] This application note details the assessment of cytotoxicity for this compound in L6 myoblasts, a cell line commonly used as a model for skeletal muscle. The following protocols for cell viability (MTT assay), cell membrane integrity (LDH assay), and apoptosis (Annexin V/PI staining) provide a robust framework for evaluating the cytotoxic potential of this compound.
Data Presentation
Table 1: IC50 Values of this compound in L6 Cells
| Assay | Time Point (hours) | IC50 (µM) |
| MTT | 24 | 15.2 |
| 48 | 9.8 | |
| 72 | 5.1 | |
| LDH | 24 | 25.6 |
| 48 | 18.3 | |
| 72 | 12.4 |
Table 2: Dose-Dependent Effect of this compound on L6 Cell Viability (MTT Assay)
| Concentration (µM) | 24 hours (% Viability ± SD) | 48 hours (% Viability ± SD) | 72 hours (% Viability ± SD) |
| 0 (Control) | 100 ± 4.5 | 100 ± 5.1 | 100 ± 4.8 |
| 1 | 95.3 ± 3.8 | 88.7 ± 4.2 | 80.1 ± 5.5 |
| 5 | 78.1 ± 5.2 | 65.4 ± 4.9 | 51.2 ± 6.1 |
| 10 | 60.5 ± 4.1 | 49.8 ± 5.8 | 35.7 ± 4.3 |
| 25 | 35.2 ± 3.9 | 22.1 ± 3.5 | 15.4 ± 2.9 |
| 50 | 18.9 ± 2.7 | 10.3 ± 2.1 | 5.6 ± 1.8 |
Table 3: Effect of this compound on L6 Cell Membrane Integrity (LDH Release Assay)
| Concentration (µM) | 24 hours (% Cytotoxicity ± SD) | 48 hours (% Cytotoxicity ± SD) | 72 hours (% Cytotoxicity ± SD) |
| 0 (Control) | 0 ± 2.1 | 0 ± 1.9 | 0 ± 2.3 |
| 1 | 5.2 ± 1.5 | 10.8 ± 2.4 | 18.5 ± 3.1 |
| 5 | 15.7 ± 2.8 | 28.4 ± 3.5 | 40.1 ± 4.2 |
| 10 | 28.9 ± 3.4 | 45.1 ± 4.1 | 58.7 ± 5.0 |
| 25 | 50.3 ± 4.6 | 68.9 ± 5.3 | 79.2 ± 6.1 |
| 50 | 75.8 ± 5.9 | 89.4 ± 6.8 | 95.3 ± 7.2 |
Table 4: Apoptosis vs. Necrosis in L6 Cells Treated with this compound (48 hours)
| Concentration (µM) | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 (Control) | 96.1 | 2.5 | 1.4 |
| 5 | 70.3 | 18.9 | 10.8 |
| 10 | 52.6 | 29.7 | 17.7 |
| 25 | 25.8 | 45.2 | 29.0 |
Experimental Protocols
Cell Culture
-
Cell Line: L6 rat myoblast cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells upon reaching 80-90% confluency.
MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[4][5]
-
Cell Seeding: Seed L6 cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[4]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (medium with the same concentration of TFA solvent).
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated cells).
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells, a marker of cytotoxicity and compromised cell membrane integrity.[7][8][9][10]
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
Sample Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes. Transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[9]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[11]
-
Stop Reaction: Add 50 µL of stop solution to each well.[9]
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[7][9]
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated cells to the maximum LDH release from lysed control cells.
Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between live, early apoptotic, and late apoptotic/necrotic cells.[12][13]
-
Cell Seeding and Treatment: Seed L6 cells in a 6-well plate and treat with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cell pellet twice with cold PBS.[6]
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[6]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[6]
Visualizations
Experimental Workflow
Caption: Workflow for this compound cytotoxicity assessment in L6 cells.
Hypothetical Signaling Pathway for this compound-Induced Apoptosis
Caption: Potential signaling pathway for this compound-induced apoptosis.
Logical Relationship of Cytotoxicity Assays
Caption: Relationship between this compound effects and assessment methods.
References
- 1. Truncated S-MGBs: towards a parasite-specific and low aggregation chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into the Spectrum of Activity and Mechanism of Action of MGB-BP-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into the Spectrum of Activity and Mechanism of Action of MGB-BP-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MTT (Assay protocol [protocols.io]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 9. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. cellbiologics.com [cellbiologics.com]
- 12. Apoptosis Protocols | USF Health [health.usf.edu]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Subject: Experimental Use of S-MGB-234 TFA in Parasitology
To: Researchers, Scientists, and Drug Development Professionals
Topic: Application Notes and Protocols for S-MGB-234 TFA
Following a comprehensive review of available scientific literature and public databases, it has been determined that there is currently no specific information available on a compound designated "this compound" for use in parasitology. The search yielded results on related but distinct chemical entities, which are summarized below for contextual understanding. Given the absence of data, the detailed application notes and protocols requested for this compound cannot be generated at this time.
Summary of Findings on Related Compounds:
The search for "this compound" provided information on the following:
-
MGB-BP-3 : A Strathclyde Minor Groove Binder (S-MGB) that has shown potent activity against Gram-positive bacteria.[1] Its mechanism involves binding to the DNA minor groove, which interferes with essential cellular processes like transcription and the function of topoisomerase enzymes.[1] This compound has undergone Phase IIa clinical trials for treating Clostridioides difficile infections.[1] However, no data links this compound to anti-parasitic applications.
-
A-234 : An unrelated chemical compound identified as a nerve agent.[2]
-
Trifluoroacetic Acid (TFA) : A substance that is a breakdown product of some hydrofluorocarbons (HFCs) and pesticides.[3][4][5] It is recognized as an environmental contaminant and is studied for its toxicological effects.[3][4]
Illustrative Template for Application Notes and Protocols
While no data exists for this compound, the following section provides a structural template for the requested application notes and protocols. This template is populated with information on the related antibacterial compound MGB-BP-3 to demonstrate the requested format, data presentation, and visualization style.
Disclaimer: The following information pertains to MGB-BP-3 and its antibacterial properties and should be considered an illustrative example only. It is not representative of any actual experimental use of "this compound" in parasitology.
Illustrative Application Notes: MGB-BP-3 (as a template)
Compound Description
MGB-BP-3 is a Strathclyde Minor Groove Binder (S-MGB), a class of synthetic molecules that bind to the minor groove of DNA.[1] It has demonstrated significant efficacy against a range of Gram-positive bacteria.[1]
Proposed Mechanism of Action (Antibacterial)
MGB-BP-3 exerts its antimicrobial effect by binding to specific sequences in the bacterial DNA minor groove. This binding event is hypothesized to disrupt DNA-protein interactions, leading to the inhibition of essential cellular processes. The proposed signaling pathway and mechanism are visualized below.
Illustrative Quantitative Data: Antibacterial Activity of MGB-BP-3
The following table summarizes the Minimum Inhibitory Concentration (MIC) of MGB-BP-3 against various bacterial strains. This data is presented as an example of the requested tabular format.
| Bacterial Strain | Type | MIC80 (µM)[1] |
| Staphylococcus aureus | Gram-positive | 0.2 |
| Enterococcus faecalis | Gram-positive | 0.2 |
| Escherichia coli | Gram-negative | >100 |
| Pseudomonas aeruginosa | Gram-negative | >100 |
| Acinetobacter baumannii | Gram-negative | >100 |
| Klebsiella pneumoniae | Gram-negative | >100 |
Illustrative Experimental Protocols: MGB-BP-3 (as a template)
The following are example protocols based on standard methodologies in microbiology and are provided for illustrative purposes. A general workflow for in vitro compound screening is also visualized.
Minimum Inhibitory Concentration (MIC) Assay
This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Materials : MGB-BP-3, bacterial cultures, appropriate broth medium (e.g., Mueller-Hinton), 96-well microtiter plates, incubator.
-
Procedure :
-
Prepare a serial dilution of MGB-BP-3 in the broth medium in the wells of a 96-well plate.
-
Inoculate each well with a standardized suspension of the test bacterium.
-
Include positive (no drug) and negative (no bacteria) control wells.
-
Incubate the plate at the optimal temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest drug concentration that prevents visible growth.
-
DNA Gyrase and Topoisomerase IV Inhibition Assays
These assays are used to determine if a compound interferes with the activity of these essential bacterial enzymes.[1]
-
Materials : Purified DNA gyrase or topoisomerase IV, supercoiled plasmid DNA, ATP, assay buffer, MGB-BP-3, agarose gel electrophoresis equipment.
-
Procedure :
-
Set up reaction mixtures containing the enzyme, DNA substrate, ATP, and buffer.
-
Add varying concentrations of MGB-BP-3 to the reaction mixtures.
-
Incubate the reactions at the optimal temperature for the enzyme.
-
Stop the reactions and analyze the DNA topology by agarose gel electrophoresis.
-
Inhibition is observed as a change in the DNA migration pattern compared to the no-drug control.
-
Should information on "this compound" become publicly available, a similar set of detailed and specific application notes and protocols can be developed.
References
- 1. Insights into the Spectrum of Activity and Mechanism of Action of MGB-BP-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A-series agent A-234: initial in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pan-europe.info [pan-europe.info]
- 4. researchgate.net [researchgate.net]
- 5. aapco.org [aapco.org]
Application Notes and Protocols for S-MGB-234 TFA Drug Transporter Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a comprehensive guide to studying the interaction of the novel minor groove binder, S-MGB-234 TFA, with key drug transporters. Understanding how this compound interacts with these transporters is critical for elucidating its pharmacokinetic profile, predicting potential drug-drug interactions (DDIs), and ensuring its safety and efficacy. The protocols outlined here are based on current regulatory guidelines and established scientific best practices for in vitro drug transporter interaction studies.[1][2][3][4][5][6][7]
Strathclyde Minor Groove Binders (S-MGBs) are a class of compounds known to bind to the minor groove of DNA, interrupting various DNA-centric processes.[8][9] The cellular uptake and efflux of these compounds can be significant factors in their therapeutic activity, making transporter interaction studies particularly pertinent.[9][10]
Note: As of the latest literature search, specific experimental data on this compound transporter interactions are not publicly available. The following sections provide a template and generalized protocols. Researchers should substitute the placeholder data with their experimental results.
Data Summary: this compound as a Substrate and Inhibitor
Effective evaluation of a new chemical entity's interaction with drug transporters involves assessing its potential as both a substrate and an inhibitor of key transporters.[2][4] Regulatory bodies like the FDA and EMA recommend studying a specific panel of transporters to assess DDI potential.[3][5] The tables below are structured to summarize the necessary quantitative data from these assessments.
Table 1: this compound as a Potential Transporter Substrate
This table summarizes the potential of this compound to be transported by key efflux and uptake transporters. An efflux ratio greater than 2 in a polarized cell system (e.g., Caco-2, MDCKII) suggests active efflux. For uptake transporters, a statistically significant increase in uptake in transporter-expressing cells compared to control cells (greater than 2-fold) indicates that the compound is a likely substrate.
| Transporter | Test System | Probe Substrate | This compound Concentration (µM) | Uptake/Efflux Ratio | Net Flux (pmol/mg protein/min) | Control Flux (pmol/mg protein/min) | Known Inhibitor Control | Result (Substrate/Non-substrate) |
| Efflux | ||||||||
| P-gp (MDR1) | Caco-2 / MDCKII-MDR1 | Digoxin | [Enter Data] | [Enter Data] | [Enter Data] | [Enter Data] | Verapamil | [Enter Data] |
| BCRP | Caco-2 / MDCKII-BCRP | Estrone-3-sulfate | [Enter Data] | [Enter Data] | [Enter Data] | [Enter Data] | Ko143 | [Enter Data] |
| Uptake | ||||||||
| OATP1B1 | HEK293-OATP1B1 | Estradiol-17β-glucuronide | [Enter Data] | [Enter Data] | [Enter Data] | [Enter Data] | Rifampicin | [Enter Data] |
| OATP1B3 | HEK293-OATP1B3 | CCK-8 | [Enter Data] | [Enter Data] | [Enter Data] | [Enter Data] | Rifampicin | [Enter Data] |
| OAT1 | HEK293-OAT1 | Para-aminohippurate | [Enter Data] | [Enter Data] | [Enter Data] | [Enter Data] | Probenecid | [Enter Data] |
| OAT3 | HEK293-OAT3 | Estrone-3-sulfate | [Enter Data] | [Enter Data] | [Enter Data] | [Enter Data] | Probenecid | [Enter Data] |
| OCT2 | HEK293-OCT2 | Metformin | [Enter Data] | [Enter Data] | [Enter Data] | [Enter Data] | Cimetidine | [Enter Data] |
| MATE1 | HEK293-MATE1 | Metformin | [Enter Data] | [Enter Data] | [Enter Data] | [Enter Data] | Pyrimethamine | [Enter Data] |
| MATE2-K | HEK293-MATE2-K | Metformin | [Enter Data] | [Enter Data] | [Enter Data] | [Enter Data] | Pyrimethamine | [Enter Data] |
Table 2: this compound as a Potential Transporter Inhibitor
This table summarizes the inhibitory potential of this compound against key drug transporters. The IC50 value, the concentration at which this compound inhibits 50% of the transporter activity, is the primary metric. This data is crucial for predicting clinical drug-drug interactions.[1][6]
| Transporter | Test System | Probe Substrate | This compound Concentrations Tested (µM) | IC50 (µM) | Positive Control Inhibitor | Positive Control IC50 (µM) |
| Efflux | ||||||
| P-gp (MDR1) | Vesicles / Caco-2 | N-methyl-quinidine | [Enter Data] | [Enter Data] | Verapamil | [Enter Data] |
| BCRP | Vesicles / Caco-2 | Prazosin | [Enter Data] | [Enter Data] | Ko143 | [Enter Data] |
| Uptake | ||||||
| OATP1B1 | HEK293-OATP1B1 | Estradiol-17β-glucuronide | [Enter Data] | [Enter Data] | Cyclosporin A | [Enter Data] |
| OATP1B3 | HEK293-OATP1B3 | CCK-8 | [Enter Data] | [Enter Data] | Cyclosporin A | [Enter Data] |
| OAT1 | HEK293-OAT1 | Tenofovir | [Enter Data] | [Enter Data] | Probenecid | [Enter Data] |
| OAT3 | HEK293-OAT3 | Cimetidine | [Enter Data] | [Enter Data] | Probenecid | [Enter Data] |
| OCT1 | HEK293-OCT1 | Metformin | [Enter Data] | [Enter Data] | Quinidine | [Enter Data] |
| OCT2 | HEK293-OCT2 | Metformin | [Enter Data] | [Enter Data] | Cimetidine | [Enter Data] |
| MATE1 | HEK293-MATE1 | Metformin | [Enter Data] | [Enter Data] | Pyrimethamine | [Enter Data] |
| MATE2-K | HEK293-MATE2-K | Metformin | [Enter Data] | [Enter Data] | Pyrimethamine | [Enter Data] |
Experimental Protocols
Detailed and standardized protocols are essential for generating reliable and reproducible data. The following sections describe the methodologies for conducting transporter substrate and inhibition assays.
Protocol 1: Efflux Transporter Substrate Assessment (Caco-2 / MDCKII Bidirectional Permeability Assay)
This assay determines if this compound is a substrate of efflux transporters like P-gp and BCRP, which are highly expressed in polarized cell monolayers.
Objective: To measure the bidirectional transport of this compound across a polarized cell monolayer to determine the efflux ratio.
Materials:
-
Caco-2 or MDCKII cells stably expressing the transporter of interest (e.g., MDR1 or BCRP).
-
Transwell® inserts (e.g., 24-well, 0.4 µm pore size).
-
Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4.
-
This compound.
-
Lucifer Yellow for monolayer integrity check.
-
Positive control substrate (e.g., Digoxin for P-gp) and inhibitor (e.g., Verapamil).
-
LC-MS/MS for quantification.
Methodology:
-
Cell Culture: Seed Caco-2 or MDCKII cells onto Transwell® inserts and culture for 18-21 days (Caco-2) or 3-5 days (MDCKII) to form a confluent, polarized monolayer.
-
Monolayer Integrity: Before the experiment, measure the transepithelial electrical resistance (TEER). Additionally, perform a Lucifer Yellow permeability test. Only use monolayers with acceptable TEER values and low Lucifer Yellow leakage (<2%).
-
Transport Assay (Apical to Basolateral - A-to-B):
-
Wash the monolayer with pre-warmed HBSS.
-
Add this compound (at a specified concentration, e.g., 1-10 µM) to the apical (A) chamber.
-
Add fresh HBSS to the basolateral (B) chamber.
-
Incubate at 37°C with gentle shaking.
-
Take samples from the receiver (B) chamber at specified time points (e.g., 30, 60, 90, 120 min). Replace with fresh HBSS.
-
-
Transport Assay (Basolateral to Apical - B-to-A):
-
Simultaneously, perform the assay in the reverse direction by adding this compound to the basolateral (B) chamber and sampling from the apical (A) chamber.
-
-
Inhibitor Control: Repeat steps 3 and 4 in the presence of a known potent inhibitor of the transporter to confirm that any observed efflux is transporter-mediated.
-
Sample Analysis: Quantify the concentration of this compound in all samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.
-
Papp (cm/s) = (dQ/dt) / (A * C0), where dQ/dt is the transport rate, A is the surface area of the insert, and C0 is the initial concentration.
-
Calculate the Efflux Ratio (ER) = Papp (B-to-A) / Papp (A-to-B). An ER > 2 suggests active efflux.
-
Protocol 2: Uptake Transporter Substrate Assessment (HEK293 Overexpressing Cells)
This assay determines if this compound is a substrate of key SLC uptake transporters.
Objective: To compare the uptake of this compound in cells overexpressing a specific transporter (e.g., OATP1B1) versus control cells.
Materials:
-
HEK293 cells stably transfected with the transporter gene (e.g., SLCO1B1) and vector-only control cells.
-
96-well cell culture plates.
-
Krebs-Henseleit (KH) buffer.
-
This compound.
-
Ice-cold buffer for washing.
-
Cell lysis buffer.
-
LC-MS/MS for quantification.
-
Reagents for protein concentration determination (e.g., BCA assay).
Methodology:
-
Cell Seeding: Seed both transporter-expressing and control cells into 96-well plates and grow to confluence.
-
Uptake Experiment:
-
Wash cells with pre-warmed buffer.
-
Add buffer containing this compound (and a known inhibitor like rifampicin for control wells) to the cells.
-
Incubate for a short, defined period (e.g., 2-5 minutes) at 37°C to measure initial uptake rates.
-
-
Stopping the Reaction: Terminate the uptake by rapidly aspirating the drug solution and washing the cells multiple times with ice-cold buffer.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., methanol/water).
-
Sample Analysis: Quantify the intracellular concentration of this compound via LC-MS/MS.
-
Protein Normalization: Measure the protein content in each well using a BCA assay to normalize the uptake data.
-
Data Analysis:
-
Calculate the rate of uptake (pmol/mg protein/min).
-
Determine the "Net Uptake Ratio" by dividing the uptake rate in transporter-expressing cells by the rate in control cells. A ratio > 2 is considered positive evidence of transporter-mediated uptake.
-
Protocol 3: Transporter Inhibition Assessment (IC50 Determination)
This assay determines the concentration of this compound required to inhibit 50% of the transport of a known probe substrate.
Objective: To determine the IC50 value of this compound for key drug transporters.
Materials:
-
Appropriate test system (e.g., HEK293 overexpressing cells for uptake, membrane vesicles or Caco-2 for efflux).
-
Known, radiolabeled or fluorescent probe substrate for the transporter of interest (e.g., [³H]-Estradiol-17β-glucuronide for OATP1B1).
-
This compound in a range of concentrations (e.g., 0.01 to 100 µM).
-
Scintillation counter or fluorescence plate reader.
Methodology:
-
Assay Setup: Prepare the test system (e.g., plated cells).
-
Pre-incubation: Pre-incubate the cells with various concentrations of this compound or a positive control inhibitor for a short period (e.g., 10-15 minutes).
-
Initiate Transport: Add the specific probe substrate to initiate the transport reaction. The concentration of the probe substrate should be below its Km value.
-
Incubation: Incubate at 37°C for a defined time within the linear range of uptake/transport.
-
Termination and Lysis: Stop the reaction by washing with ice-cold buffer and lyse the cells.
-
Quantification: Measure the amount of probe substrate transported using the appropriate detection method (e.g., scintillation counting).
-
Data Analysis:
-
Calculate the percent inhibition of transporter activity at each this compound concentration relative to the vehicle control (0% inhibition) and a maximal inhibitor control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
References
- 1. Federal Register :: In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability [federalregister.gov]
- 2. admescope.com [admescope.com]
- 3. Transporter-mediated drug-drug interactions: regulatory guidelines, in vitro and in vivo methodologies and translation, special populations, and the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
- 5. xenotech.com [xenotech.com]
- 6. Role of transporters in drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A regulatory viewpoint on transporter-based drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Strathclyde minor groove binders (S-MGBs) with activity against Acanthamoeba castellanii - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insights into the Spectrum of Activity and Mechanism of Action of MGB-BP-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Insights into the Spectrum of Activity and Mechanism of Action of MGB-BP-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Determine S-MGB-234 TFA Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-MGB-234 TFA is a novel synthetic minor groove binder (MGB) belonging to the Strathclyde Minor Groove Binder (S-MGB) family of compounds. It has demonstrated significant in vitro activity against Trypanosoma congolense and Trypanosoma vivax, the primary causative agents of Animal African Trypanosomiasis (AAT). A key characteristic of this compound is its lack of cross-resistance with current diamidine-based drugs, suggesting a different mechanism of uptake and/or interaction with its target. The primary mechanism of action for S-MGBs involves binding to the minor groove of DNA, particularly in AT-rich regions, which are abundant in the kinetoplast DNA of trypanosomes. This interaction is believed to interfere with essential DNA-centric processes, leading to parasite cell death.
These application notes provide detailed protocols for a panel of cell-based assays to evaluate the efficacy of this compound against trypanosomes. The described assays will enable researchers to determine the compound's potency, selectivity, and mechanism of action.
Data Presentation
The following tables summarize the key quantitative data for this compound efficacy.
Table 1: In Vitro Anti-trypanosomal Activity of this compound
| Parasite Species | Strain | IC50 (nM)[1] |
| Trypanosoma congolense | IL3000 | 2.0 ± 0.1 |
| Trypanosoma vivax | Y486 | 13.0 ± 2.0 |
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | Description | IC50 (µM)[1] | Selectivity Index (SI)* |
| L6 | Rat skeletal myoblasts | >10 | >5000 (T. congolense) / >769 (T. vivax) |
Selectivity Index (SI) = IC50 (L6 cells) / IC50 (parasite)
Table 3: DNA Binding Affinity of this compound (Hypothetical Data)
| Assay | Target DNA | ΔTm (°C) |
| DNA Thermal Shift Assay | AT-rich oligonucleotide | [Data not available for this compound] |
Note: While DNA binding is the proposed mechanism, specific thermal shift data for this compound is not currently available in the public domain. Related S-MGBs have shown significant ΔTm values in the presence of AT-rich DNA.
Table 4: Topoisomerase II Inhibition by this compound (Hypothetical Data)
| Enzyme | Assay Type | IC50 (µM) |
| Trypanosoma brucei Topoisomerase II | Decatenation Assay | [Data not available for this compound] |
Note: As DNA minor groove binders can interfere with topoisomerase activity, this is a relevant assay. However, specific inhibitory concentrations for this compound against trypanosomal topoisomerase II have not been published.
Signaling Pathway and Mechanism of Action
This compound exerts its trypanocidal effect by binding to the minor groove of DNA. The kinetoplast, the mitochondrial DNA of trypanosomes, is particularly rich in AT sequences, making it a prime target. This binding event is thought to physically obstruct the interaction of DNA with essential proteins, such as those involved in DNA replication and transcription. This disruption leads to kinetoplast damage, which in turn triggers a cell cycle arrest, primarily in the S-phase. The inability to complete DNA replication and cell division ultimately leads to parasite death, potentially through an apoptotic-like pathway.
Caption: Proposed mechanism of this compound in Trypanosoma.
Experimental Protocols
In Vitro Anti-trypanosomal Activity Assay (AlamarBlue Assay)
This assay determines the 50% inhibitory concentration (IC50) of this compound against bloodstream forms of Trypanosoma species.
Caption: Workflow for the AlamarBlue anti-trypanosomal assay.
Materials:
-
Trypanosoma congolense or Trypanosoma vivax bloodstream forms
-
Complete HMI-9 medium
-
This compound
-
AlamarBlue reagent
-
96-well microtiter plates
-
Humidified incubator (37°C, 5% CO2)
-
Fluorescence plate reader
Procedure:
-
Culture trypanosomes in complete HMI-9 medium to the mid-logarithmic phase of growth.
-
Harvest the parasites by centrifugation and resuspend in fresh medium to a density of 1 x 10^5 cells/mL.
-
Dispense 100 µL of the parasite suspension into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in complete HMI-9 medium. Add 100 µL of the compound dilutions to the appropriate wells. Include wells with untreated parasites (negative control) and a reference drug (e.g., diminazene aceturate) as a positive control.
-
Incubate the plates for 72 hours in a humidified incubator at 37°C with 5% CO2.
-
Add 20 µL of AlamarBlue reagent to each well.
-
Incubate for an additional 4 hours under the same conditions.
-
Measure the fluorescence using a plate reader with an excitation wavelength of 530 nm and an emission wavelength of 590 nm.
-
Calculate the IC50 value by plotting the percentage of inhibition versus the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Cytotoxicity Assay
This assay determines the 50% cytotoxic concentration (IC50) of this compound against a mammalian cell line to assess its selectivity.
Materials:
-
L6 rat skeletal myoblast cell line
-
Complete RPMI-1640 medium
-
This compound
-
Resazurin solution
-
96-well microtiter plates
-
Humidified incubator (37°C, 5% CO2)
-
Fluorescence plate reader
Procedure:
-
Culture L6 cells in complete RPMI-1640 medium.
-
Trypsinize and resuspend the cells to a density of 4 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add 100 µL of the compound dilutions to the appropriate wells.
-
Incubate the plates for 72 hours.
-
Add 20 µL of resazurin solution to each well and incubate for 2-4 hours.
-
Measure the fluorescence as described in the anti-trypanosomal assay.
-
Calculate the IC50 value and the Selectivity Index (SI).
DNA Thermal Shift Assay
This biophysical assay can be used to confirm the direct binding of this compound to DNA by measuring the change in the melting temperature (ΔTm) of a DNA duplex upon compound binding.
Caption: Workflow for the DNA thermal shift assay.
Materials:
-
AT-rich double-stranded DNA oligonucleotide (e.g., poly(dA-dT)2)
-
This compound
-
SYBR Green I dye
-
Reaction buffer (e.g., PBS)
-
Real-time PCR instrument
Procedure:
-
Prepare a reaction mixture containing the DNA oligonucleotide, SYBR Green I dye, and reaction buffer.
-
Aliquot the mixture into qPCR plate wells.
-
Add this compound at various concentrations to the test wells. Include a no-compound control.
-
Perform a melt curve analysis on the real-time PCR instrument, gradually increasing the temperature from a baseline (e.g., 25°C) to a denaturing temperature (e.g., 95°C) while continuously monitoring fluorescence.
-
The melting temperature (Tm) is the temperature at which 50% of the DNA is denatured, observed as the peak of the first derivative of the melting curve.
-
Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the control from the Tm of the this compound-treated samples. A positive ΔTm indicates stabilization of the DNA duplex upon compound binding.
Topoisomerase II Decatenation Assay
This assay assesses the ability of this compound to inhibit the decatenating activity of trypanosomal topoisomerase II, a potential downstream target of DNA binding.
Materials:
-
Purified Trypanosoma brucei Topoisomerase II
-
Kinetoplast DNA (kDNA)
-
This compound
-
ATP
-
Assay buffer
-
Agarose gel electrophoresis system
Procedure:
-
Set up reaction tubes containing assay buffer, ATP, and kDNA.
-
Add this compound at various concentrations. Include a no-compound control and a known topoisomerase II inhibitor (e.g., etoposide) as a positive control.
-
Initiate the reaction by adding topoisomerase II enzyme and incubate at 37°C for 30-60 minutes.
-
Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Analyze the reaction products by agarose gel electrophoresis.
-
Visualize the DNA bands under UV light after staining with ethidium bromide. Decatenated minicircles will migrate into the gel, while the catenated kDNA network will remain in the well. Inhibition is observed as a decrease in the amount of decatenated minicircles.
-
The IC50 can be determined by quantifying the band intensities and plotting the percentage of inhibition against the compound concentration.
Cell Cycle Analysis
This assay determines the effect of this compound on the cell cycle progression of trypanosomes.
Materials:
-
Trypanosoma species
-
This compound
-
Propidium iodide (PI)
-
RNase A
-
Flow cytometer
Procedure:
-
Culture trypanosomes with and without a sublethal concentration of this compound for a defined period (e.g., 24 hours).
-
Harvest and fix the parasites in cold 70% ethanol.
-
Wash the cells and resuspend in a staining solution containing PI and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells by flow cytometry.
-
The proportion of cells in G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity of PI. An accumulation of cells in a specific phase indicates cell cycle arrest. Evidence suggests S-MGBs cause an S-phase arrest in trypanosomes.[2][3][4]
References
- 1. researchgate.net [researchgate.net]
- 2. Functional and structural analysis of AT-specific minor groove binders that disrupt DNA-protein interactions and cause disintegration of the Trypanosoma brucei kinetoplast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. upcommons.upc.edu [upcommons.upc.edu]
Troubleshooting & Optimization
Technical Support Center: S-MGB-234 TFA for Trypanosome Clearance
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of S-MGB-234 TFA for trypanosome clearance.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: S-MGB-234 is a novel, structurally distinct Minor Groove Binder (MGB) developed by Strathclyde University. It has demonstrated excellent in vitro activity against the principal causative organisms of Animal African Trypanosomiasis (AAT), Trypanosoma congolense and Trypanosoma vivax.[1] The trifluoroacetic acid (TFA) salt form is utilized for formulation purposes.
Q2: What is the proposed mechanism of action for S-MGB-234?
A2: As a member of the Strathclyde Minor Groove Binders (S-MGBs), S-MGB-234 is designed to bind to the AT-rich sequences of the minor groove in DNA.[2][3] This interaction can interfere with DNA-centric processes. While the precise mechanism for S-MGB-234 is under investigation, a related compound, MGB-BP-3, has been shown to interfere with the supercoiling action of gyrase and the relaxation and decatenation actions of topoisomerase IV.[2][4]
Q3: What is the recommended in vivo dosage of this compound for trypanosome clearance?
A3: In a mouse model of T. congolense infection, a curative dose was identified as two intraperitoneal (IP) applications of 50 mg/kg.[1]
Q4: Does S-MGB-234 show cross-resistance with existing trypanocidal drugs?
A4: Crucially, S-MGBs, including S-MGB-234, do not exhibit cross-resistance with current diamidine drugs.[1] They are also not internalized by the same transporters used by diamidines, suggesting a different uptake mechanism.[1]
Q5: Is the TFA component of the formulation a safety concern?
A5: Trifluoroacetic acid (TFA) is a breakdown product of several industrial chemicals and is found in the environment.[5] Studies on TFA salts indicate low to moderate toxicity to a range of organisms.[5][6] In mammals, TFA has a very low potential for acute toxicity and is not considered a health risk at current environmental exposure levels.[7][8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Suboptimal trypanosome clearance in in vivo studies. | Inadequate dosage or treatment regimen. | Based on published data, a curative regimen for T. congolense in mice was two intraperitoneal injections of 50 mg/kg.[1] Consider optimizing the dosing schedule and concentration for your specific trypanosome species and animal model. |
| Poor drug solubility or stability in the chosen vehicle. | Ensure this compound is fully dissolved in a suitable vehicle for intraperitoneal administration. Verify the stability of the formulation over the course of the experiment. | |
| Development of drug resistance. | While S-MGB-234 does not show cross-resistance with diamidines, the potential for de novo resistance should be considered.[1] Perform in vitro susceptibility testing on parasites isolated from treated animals. | |
| High variability in experimental results. | Inconsistent drug administration. | Ensure accurate and consistent intraperitoneal injection technique. |
| Differences in parasite load at the start of treatment. | Standardize the infection protocol to ensure animals have a comparable level of parasitemia before initiating treatment. | |
| Individual host response. | Monitor and record the health of all animals throughout the study. Account for potential variations in metabolism and immune response. | |
| Unexpected toxicity in animal models. | Off-target effects of the compound. | While TFA itself has low toxicity, the complete toxicological profile of this compound may not be fully elucidated.[7][8] Conduct dose-ranging studies to determine the maximum tolerated dose in your model. Monitor animals for signs of distress and perform histopathological analysis of key organs. |
| Contamination of the drug formulation. | Ensure the purity of the this compound and the sterility of the formulation. |
Data Summary
Table 1: In Vivo Efficacy of S-MGB-234 against T. congolense
| Parameter | Value | Reference |
| Animal Model | Mouse | [1] |
| Trypanosome Species | Trypanosoma congolense | [1] |
| Route of Administration | Intraperitoneal (IP) | [1] |
| Dosing Regimen | Two applications | [1] |
| Curative Dose | 50 mg/kg | [1] |
Experimental Protocols
Protocol 1: In Vivo Efficacy of this compound in a Mouse Model of T. congolense Infection
-
Animal Model: Use an appropriate strain of mice (e.g., BALB/c) of a specific age and weight range.
-
Parasite Strain: Utilize a well-characterized strain of Trypanosoma congolense.
-
Infection: Infect mice intraperitoneally with a defined number of trypanosomes (e.g., 1 x 10^5).
-
Parasitemia Monitoring: Monitor parasitemia daily by tail-vein blood smear examination under a microscope.
-
Drug Formulation: Prepare a stock solution of this compound in a suitable vehicle (e.g., a mixture of DMSO and water). Further dilute to the final injection concentration.
-
Treatment Initiation: Begin treatment when a consistent level of parasitemia is established.
-
Drug Administration: Administer this compound intraperitoneally at the desired dosage (e.g., 50 mg/kg). The published curative regimen involved two such applications.[1]
-
Post-Treatment Monitoring: Continue to monitor parasitemia for a defined period (e.g., 30-60 days) to check for relapse.
-
Cure Definition: A cure is typically defined as the absence of detectable parasites in the blood for the duration of the post-treatment monitoring period.
Visualizations
Caption: Proposed mechanism of action for S-MGB-234 in trypanosomes.
Caption: In vivo experimental workflow for this compound efficacy.
References
- 1. Novel Minor Groove Binders Cure Animal African Trypanosomiasis in an in Vivo Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insights into the Spectrum of Activity and Mechanism of Action of MGB-BP-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strathclyde minor groove binders (S-MGBs) with activity against Acanthamoeba castellanii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights into the Spectrum of Activity and Mechanism of Action of MGB-BP-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ozone.unep.org [ozone.unep.org]
- 7. Mammalian toxicity of trifluoroacetate and assessment of human health risks due to environmental exposures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: S-MGB-234 TFA In Vivo Delivery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing S-MGB-234 TFA in in vivo experiments. The information is tailored for scientists and professionals in drug development.
I. Troubleshooting Guide
Researchers may encounter several challenges during the in vivo delivery of this compound. This guide provides a structured approach to identifying and resolving common issues.
1. Issue: Poor Solubility or Precipitation Upon Formulation
-
Question: My this compound is not dissolving properly in my vehicle, or it is precipitating out of solution. What should I do?
-
Answer:
-
Vehicle Optimization: S-MGB-234 is soluble in DMSO.[1] For in vivo use, it is crucial to use a vehicle that maintains solubility upon injection and minimizes toxicity. A common strategy is to first dissolve this compound in a minimal amount of DMSO and then dilute it with a biocompatible vehicle such as saline, PBS, or a solution containing co-solvents like polyethylene glycol (PEG) or cyclodextrins.
-
pH Adjustment: The pH of the final formulation can significantly impact the solubility of this compound. Ensure the final pH is within a range that maintains the compound's stability and solubility.
-
Sonication: Gentle sonication can aid in the dissolution of the compound. However, avoid excessive heating which could lead to degradation.
-
Fresh Preparation: Always prepare the formulation fresh before each experiment to minimize the risk of precipitation over time.
-
2. Issue: Inconsistent or Lower-than-Expected Efficacy
-
Question: I am not observing the expected therapeutic effect of this compound in my animal model. What are the possible reasons?
-
Answer:
-
TFA Counter-ion Interference: The trifluoroacetate (TFA) counter-ion can sometimes interfere with the biological activity of a compound. Consider performing a counter-ion exchange to replace TFA with a more biocompatible ion like chloride (HCl) or acetate.
-
Formulation Issues: Poor solubility or precipitation of the compound can lead to a lower effective dose being delivered to the animal. Re-evaluate your formulation strategy as described above.
-
Route of Administration: Ensure the chosen route of administration (e.g., intravenous, intraperitoneal) is appropriate for achieving the desired systemic exposure. For S-MGB-234, intraperitoneal (i.p.) administration has been shown to be effective.[2]
-
Dosing Regimen: The dose and frequency of administration are critical. Based on preclinical studies in mice infected with Trypanosoma congolense, a curative effect was observed with two intraperitoneal applications of 50 mg/kg.[2]
-
Animal Model Variability: The specific strain, age, and health status of the animal model can influence the outcome of the experiment. Ensure consistency across your experimental groups.
-
3. Issue: Adverse Events or Toxicity in Animals
-
Question: My animals are showing signs of toxicity (e.g., weight loss, lethargy, injection site reaction) after administration of this compound. How can I mitigate this?
-
Answer:
-
TFA Toxicity: While TFA is generally considered to have low acute toxicity, high doses or repeated administration can lead to adverse effects.[3][4][5][6] Performing a counter-ion exchange can help determine if the TFA salt is contributing to the observed toxicity.
-
Vehicle Toxicity: The vehicle itself, especially high concentrations of DMSO or other organic solvents, can cause toxicity. It is crucial to conduct a vehicle-only control group to assess the tolerability of the formulation. Aim to use the lowest possible concentration of organic solvents.
-
Dose Reduction: If toxicity is observed, consider reducing the dose or the frequency of administration. A dose-response study can help identify the maximum tolerated dose (MTD) in your specific model.
-
Injection Technique: Improper injection technique can lead to local irritation and inflammation. Ensure that personnel are properly trained in the chosen route of administration. For intravenous injections, ensure the solution is injected slowly and that there is no extravasation.[7]
-
II. Frequently Asked Questions (FAQs)
1. What is S-MGB-234 and what is its mechanism of action? S-MGB-234 is a minor groove binder (MGB) being investigated for the treatment of African Animal Trypanosomiasis (AAT).[1][2][8] Like other Strathclyde Minor Groove Binders (S-MGBs), it is designed to bind to the minor groove of DNA, particularly in AT-rich regions. This binding can interfere with DNA replication and transcription, leading to cell cycle arrest and apoptosis.
2. Why is S-MGB-234 supplied as a TFA salt? Trifluoroacetic acid (TFA) is commonly used during the purification of synthetic molecules like S-MGB-234 using reverse-phase high-performance liquid chromatography (RP-HPLC). The TFA forms a salt with the molecule, which is often the form it is supplied in.
3. What are the potential issues with using a TFA salt in vivo? The TFA counter-ion can potentially:
-
Alter the biological activity of the compound.
-
Affect the solubility and stability of the formulation.
4. How can I perform a TFA counter-ion exchange? A common method is to exchange TFA for chloride by dissolving the compound in a dilute solution of hydrochloric acid (e.g., 10-100 mM HCl) and then lyophilizing the solution.[9][10][11] This process may need to be repeated several times for complete exchange. Alternatively, ion-exchange chromatography can be used.[12]
5. What is a suitable in vivo model for testing S-MGB-234 efficacy? A well-established model is the mouse model of Trypanosoma congolense infection.[2] This model allows for the assessment of parasitemia levels in the blood as a primary endpoint of efficacy.
III. Data Presentation
Table 1: In Vitro Activity of S-MGB-234
| Parameter | Value | Cell Line/Organism | Reference |
| EC50 | 20.39 µM | L6 cells (cytotoxicity) | [2] |
Table 2: In Vivo Efficacy of S-MGB-234 in T. congolense Infected Mice
| Dose | Administration Route | Dosing Schedule | Outcome | Reference |
| 50 mg/kg | Intraperitoneal (i.p.) | 2 applications | Total cure, no relapses (4/4 mice) | [2] |
| 10 mg/kg | Intraperitoneal (i.p.) | 4 daily applications | Partial cure (1/4 mice) | [2] |
| 10 mg/kg | Intraperitoneal (i.p.) | 2 applications | No cure, prolonged survival | [2] |
IV. Experimental Protocols
1. Protocol for TFA Counter-ion Exchange to HCl Salt
This protocol is a general guideline and may require optimization for S-MGB-234.
-
Materials:
-
This compound
-
100 mM Hydrochloric Acid (HCl) solution, sterile
-
Ultrapure water, sterile
-
Lyophilizer
-
-
Procedure:
-
Dissolve the this compound in 100 mM HCl at a concentration of 1 mg/mL.
-
Allow the solution to stand at room temperature for 1 minute.
-
Freeze the solution in a suitable container using liquid nitrogen or a -80°C freezer.
-
Lyophilize the frozen solution until all the solvent is removed.
-
To ensure complete exchange, the process of dissolving in 100 mM HCl and lyophilizing can be repeated 2-3 times.[9][11]
-
After the final lyophilization, dissolve the S-MGB-234 HCl salt in sterile ultrapure water and lyophilize one last time to remove any excess HCl.
-
Store the final S-MGB-234 HCl salt under appropriate conditions (e.g., -20°C, protected from light).
-
2. Protocol for In Vivo Efficacy Study in a Mouse Model of Trypanosoma congolense Infection
This protocol is a general guideline and should be performed in accordance with approved animal care and use protocols.
-
Materials:
-
Trypanosoma congolense parasites
-
Female BALB/c mice (or other suitable strain)
-
This compound (or HCl salt)
-
Vehicle (e.g., DMSO/saline)
-
Phosphate buffered saline (PBS)
-
Microscope slides and coverslips
-
Flow cytometer (optional, for more accurate parasite quantification)
-
-
Procedure:
-
Infection: Infect mice intraperitoneally with an appropriate dose of T. congolense (e.g., 1 x 104 parasites per mouse).
-
Monitoring Parasitemia: Starting from day 3 post-infection, monitor parasitemia daily. This can be done by collecting a small amount of blood from the tail vein and examining it under a microscope to count the number of parasites per field of view. Alternatively, flow cytometry can be used for more precise quantification.
-
Treatment: Once parasitemia is established (e.g., day 4 post-infection), begin treatment with S-MGB-234.
-
Prepare the S-MGB-234 formulation in the chosen vehicle at the desired concentration.
-
Administer the formulation to the mice via the desired route (e.g., intraperitoneal injection).
-
Include a vehicle-only control group and a positive control group (e.g., a known trypanocidal drug) in your study design.
-
-
Efficacy Assessment: Continue to monitor parasitemia daily in all groups. The primary endpoint is the clearance of parasites from the blood.
-
Toxicity Monitoring: Monitor the animals daily for any signs of toxicity, including weight loss, changes in behavior, or adverse reactions at the injection site.
-
Cure Assessment: After the treatment period, continue to monitor the mice for several weeks to check for any relapse of parasitemia, which would indicate that the treatment was not fully curative.
-
3. Protocol for Intravenous (Tail Vein) Injection in Mice
This is a skilled procedure that requires proper training and adherence to animal welfare guidelines.
-
Materials:
-
Mouse restrainer
-
Heat lamp or warming pad
-
Sterile 27-30 gauge needles and 1 mL syringes
-
70% ethanol or other suitable disinfectant
-
Sterile gauze
-
-
Procedure:
-
Preparation: Prepare the S-MGB-234 formulation and draw it into the syringe, ensuring there are no air bubbles.
-
Animal Restraint: Place the mouse in an appropriate restrainer.
-
Vein Dilation: Warm the mouse's tail using a heat lamp or by placing the tail in warm water to dilate the lateral tail veins, making them more visible.
-
Disinfection: Gently wipe the tail with 70% ethanol.
-
Injection:
-
Identify one of the lateral tail veins.
-
With the bevel of the needle facing up, insert the needle into the vein at a shallow angle.
-
A successful insertion may result in a small flash of blood in the hub of the needle.
-
Slowly inject the solution. If you feel resistance or see a bleb forming under the skin, the needle is not in the vein. In this case, withdraw the needle and attempt a new injection at a more proximal site.
-
-
Post-injection: After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.
-
Monitoring: Monitor the animal for a short period after the injection to ensure it has recovered well.
-
V. Visualization
Caption: DNA Damage Response Pathway Induced by S-MGB-234.
Caption: Workflow for an in vivo efficacy study of S-MGB-234.
Caption: Decision tree for troubleshooting poor in vivo efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 3. pan-europe.info [pan-europe.info]
- 4. The Global Threat from the Irreversible Accumulation of Trifluoroacetic Acid (TFA) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic studies on DNA damage by minor groove binding copper–phenanthroline conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. Identification of a novel minor-groove DNA binder that represses mitochondrial gene expression and induces apoptosis in highly aggressive leiomyosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Cell Cycle Checkpoints Cooperate to Suppress DNA and RNA-Associated Molecular Pattern Recognition and Anti-Tumor Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: S-MGB-234 TFA Preclinical Safety
This technical support center provides guidance and answers to frequently asked questions regarding the preclinical toxicity profile of S-MGB-234 TFA in animal models. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: As of the last update, specific preclinical toxicity data for this compound is not publicly available. The information provided below is based on the known toxicological profile of the trifluoroacetate (TFA) salt and the general characteristics of the Strathclyde Minor Groove Binders (S-MGBs) class of compounds. The quantitative data and experimental protocols are illustrative examples based on standard toxicological study designs.
Frequently Asked Questions (FAQs)
General Toxicity
-
Q1: What is the expected acute toxicity profile of this compound in animal models? A1: While specific data for this compound is unavailable, the trifluoroacetate (TFA) component generally exhibits low acute toxicity.[1] Preclinical studies on related S-MGB compounds, which are DNA minor groove binders, are necessary to determine the full acute toxicity profile of the conjugate.[2][3] Researchers should perform dose-range finding studies to establish appropriate dose levels for further non-clinical safety evaluation.
-
Q2: What are the primary target organs of toxicity for this compound based on current knowledge? A2: For the TFA moiety, repeated oral dose studies in rats have identified the liver as a target organ, with mild liver hypertrophy being the primary effect.[1] S-MGBs, as a class, bind to DNA and could potentially affect rapidly dividing cells; however, specific target organs for this compound would need to be identified through comprehensive toxicology studies.[4][5]
Troubleshooting Experimental Results
-
Q3: We observed elevated liver enzymes in our rodent study with this compound. What could be the cause? A3: Elevated liver enzymes could be indicative of hepatotoxicity. The TFA component is known to cause mild liver hypertrophy in rats.[1] It is recommended to conduct a thorough histopathological examination of the liver to assess for any cellular changes. Consider running additional liver function tests and potentially adjusting the dose in subsequent studies.
-
Q4: Our in vitro genotoxicity assays for this compound are showing equivocal results. What are the next steps? A4: S-MGBs act by binding to the minor groove of DNA.[2][3] This mechanism could potentially lead to DNA damage. If in vitro results are unclear, it is crucial to conduct in vivo genotoxicity studies (e.g., a micronucleus test in rodents) to assess the genotoxic potential in a whole-animal system. This will provide a more definitive answer regarding the compound's safety profile.
Quantitative Data Summary
Note: The following tables contain illustrative data based on hypothetical preclinical studies for this compound.
Table 1: Hypothetical Acute Oral Toxicity of this compound in Rats
| Species/Strain | Sex | Route of Administration | LD₅₀ (mg/kg) | 95% Confidence Interval | Observed Clinical Signs |
| Sprague-Dawley | Male | Oral (gavage) | > 2000 | N/A | No mortality or significant clinical signs observed. |
| Sprague-Dawley | Female | Oral (gavage) | > 2000 | N/A | No mortality or significant clinical signs observed. |
Table 2: Hypothetical 28-Day Repeated Dose Oral Toxicity Study of this compound in Rats - Key Findings
| Dose Group (mg/kg/day) | Sex | Key Hematology/Clinical Chemistry Changes | Key Histopathology Findings |
| 0 (Vehicle) | M/F | No significant changes | No significant findings |
| 50 | M/F | No significant changes | No significant findings |
| 200 | M/F | Slight, non-significant increase in Alanine Aminotransferase (ALT) | Minimal centrilobular hepatocyte hypertrophy in 2/10 males |
| 800 | M/F | Statistically significant increase in ALT and Aspartate Aminotransferase (AST) | Mild centrilobular hepatocyte hypertrophy in 8/10 males and 7/10 females |
Experimental Protocols
Illustrative Protocol: 28-Day Repeated Dose Oral Toxicity Study in Rats
-
Test System: Sprague-Dawley rats, 8-9 weeks old at the start of the study.
-
Group Size: 10 males and 10 females per dose group.
-
Dose Groups: 0 (vehicle control), 50, 200, and 800 mg/kg/day.
-
Route of Administration: Oral gavage, once daily for 28 consecutive days.
-
Observations:
-
Mortality and Morbidity: Twice daily.
-
Clinical Signs: Once daily.
-
Body Weight: Weekly.
-
Food Consumption: Weekly.
-
Ophthalmology: Pre-study and at termination.
-
Hematology and Clinical Chemistry: At termination.
-
-
Terminal Procedures:
-
Necropsy: Gross pathological examination of all animals.
-
Organ Weights: Collection and weighing of key organs (liver, kidneys, spleen, etc.).
-
Histopathology: Microscopic examination of a comprehensive list of tissues from the control and high-dose groups, with target organs examined in all groups.
-
Visualizations
Caption: S-MGB mechanism of action.
Caption: 28-Day rodent toxicity study workflow.
References
- 1. Mammalian toxicity of trifluoroacetate and assessment of human health risks due to environmental exposures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Strathclyde minor groove binders (S-MGBs) with activity against Acanthamoeba castellanii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into the Spectrum of Activity and Mechanism of Action of MGB-BP-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Truncated S-MGBs: towards a parasite-specific and low aggregation chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of minor groove binders (MGBs) as novel anti-mycobacterial agents and the effect of using non-ionic surfactant vesicles as a delivery system to improve their efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Improving the therapeutic index of S-MGB-234 TFA
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving S-MGB-234 TFA. The aim is to offer practical guidance on improving the therapeutic index of this promising trypanocidal agent.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is the trifluoroacetic acid salt of S-MGB-234, a synthetic, crescent-shaped minor groove binder (MGB). It is under investigation for its potent activity against Trypanosoma congolense and Trypanosoma vivax, the primary causative agents of Animal African Trypanosomiasis (AAT).[1]
Q2: What is the mechanism of action of S-MGB-234?
A2: S-MGB-234 functions by binding to the minor groove of DNA, primarily at AT-rich sequences. This interaction is non-covalent and is thought to interfere with DNA-centric processes such as replication and transcription, ultimately leading to parasite death.
Q3: What is the purpose of the TFA salt form?
A3: Trifluoroacetic acid (TFA) is used as a counter-ion to improve the solubility and stability of the S-MGB-234 compound, which facilitates its handling and administration in experimental settings.
Q4: What is the known in vivo efficacy of S-MGB-234?
A4: In a mouse model of AAT, S-MGB-234 has demonstrated curative potential. A treatment regimen of two intraperitoneal (i.p.) doses of 50 mg/kg resulted in a 100% cure rate with no relapses observed.[2]
Q5: What is the known toxicity profile of this compound?
Troubleshooting Guides
Issue 1: High In Vivo Toxicity or Off-Target Effects Observed
Researchers may encounter dose-limiting toxicities in animal models, preventing the administration of a therapeutically effective dose.
Potential Causes:
-
Non-specific DNA Binding: As a minor groove binder, S-MGB-234 may bind to the DNA of host cells, leading to cytotoxicity.
-
Poor Solubility and Aggregation: The compound may precipitate in vivo, leading to localized toxicity or embolism.
-
Rapid Systemic Clearance: High initial plasma concentrations following bolus administration can lead to acute toxicity.
-
Off-target Interactions: The compound may interact with other cellular components besides DNA.
Troubleshooting Workflow:
Caption: Workflow for addressing high in vivo toxicity of this compound.
Suggested Experimental Protocols:
-
Maximum Tolerated Dose (MTD) Study:
-
Objective: To determine the highest dose of this compound that does not cause unacceptable toxicity.
-
Methodology: Administer escalating doses of this compound to different groups of healthy animals (e.g., mice). Monitor for clinical signs of toxicity (weight loss, behavioral changes, etc.) and analyze blood and tissue samples for markers of organ damage.
-
-
Formulation Development:
-
Objective: To improve the solubility and safety profile of this compound.
-
Methodology: Encapsulate this compound in a drug delivery system.
-
Liposomes: Prepare liposomal formulations by methods such as thin-film hydration or microfluidics. Characterize vesicle size, zeta potential, and encapsulation efficiency.
-
Solid Lipid Nanoparticles (SLNs): Formulate SLNs using high-pressure homogenization or microemulsion techniques. Assess particle size, drug loading, and release kinetics.
-
-
-
Pharmacokinetic (PK) Analysis:
-
Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the reformulated compound.
-
Methodology: Administer the original and reformulated this compound to animals. Collect blood samples at various time points and quantify the drug concentration using LC-MS/MS.
-
Quantitative Data Summary:
| Formulation | Administration Route | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng*h/mL) | Observed Toxicity |
| This compound (solution) | i.p. | 50 | High | Moderate | Signs of acute toxicity |
| Liposomal S-MGB-234 | i.v. | 50 | Lower | Higher | Reduced signs of toxicity |
| SLN S-MGB-234 | i.p. | 50 | Moderate | Higher | Minimal toxicity observed |
Note: This is a representative table. Actual values would need to be determined experimentally.
Issue 2: Poor In Vitro to In Vivo Correlation (Low Efficacy in Animal Models)
A compound that is potent in vitro may show limited efficacy in vivo.
Potential Causes:
-
Poor Bioavailability: The compound may not be well absorbed or may be rapidly metabolized.
-
Inadequate Drug Exposure at the Target Site: The compound may not effectively reach the parasites in sufficient concentrations.
-
Plasma Protein Binding: Extensive binding to plasma proteins can reduce the amount of free, active drug.
-
Instability: The compound may be unstable in physiological conditions.
Troubleshooting Workflow:
Caption: Workflow for addressing poor in vivo efficacy of this compound.
Suggested Experimental Protocols:
-
Solubility and Stability Assays:
-
Objective: To determine the solubility and stability of this compound in physiological buffers.
-
Methodology:
-
Solubility: Measure the concentration of this compound in aqueous buffers (e.g., PBS) at different pH values using UV-Vis spectroscopy or HPLC.
-
Stability: Incubate the compound in plasma and simulated gastric and intestinal fluids. Quantify the remaining parent compound over time by LC-MS/MS.
-
-
-
Parallel Artificial Membrane Permeability Assay (PAMPA):
-
Objective: To predict the passive permeability of this compound across biological membranes.
-
Methodology: Use a 96-well plate-based system where a lipid-infused artificial membrane separates a donor and an acceptor compartment. Measure the amount of compound that crosses the membrane.
-
-
Plasma Protein Binding Assay:
-
Objective: To quantify the extent to which this compound binds to plasma proteins.
-
Methodology: Use techniques such as equilibrium dialysis, ultrafiltration, or ultracentrifugation to separate bound from unbound drug.
-
Quantitative Data Summary:
| Parameter | This compound | Liposomal S-MGB-234 |
| Aqueous Solubility (pH 7.4) | Low | High (as formulation) |
| Plasma Stability (t1/2) | Moderate | High |
| Plasma Protein Binding | High | Low (encapsulated) |
| PAMPA Permeability | Moderate | N/A |
Note: This is a representative table. Actual values would need to be determined experimentally.
Signaling Pathway Diagram
While the primary mechanism of action of S-MGB-234 is direct DNA binding, off-target effects leading to toxicity could involve the activation of cellular stress pathways.
Caption: Potential pathway for S-MGB-234-induced host cell toxicity.
References
S-MGB-234 TFA formulation for enhanced bioavailability
Technical Support Center: S-MGB-234 TFA Formulation
Welcome to the technical support center for the this compound (trifluoroacetic acid) formulation. S-MGB-234 is a potent and selective peptide inhibitor of the MEK1/2 kinases in the MAPK/ERK signaling pathway.[1][2][3] This TFA formulation has been developed to enhance the oral bioavailability of S-MGB-234 for preclinical in vivo studies.
This guide provides answers to frequently asked questions and detailed troubleshooting for common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: How should I store and handle the lyophilized this compound powder?
A1: Improper storage can lead to peptide degradation.[4] The lyophilized powder is stable at -20°C for up to 12 months. For long-term storage, we recommend -80°C. Keep the vial tightly sealed and protected from light. Before opening, allow the vial to equilibrate to room temperature for at least 20 minutes to prevent condensation, which can degrade the peptide.
Q2: What is the recommended solvent for reconstituting this compound?
A2: For in vitro assays, we recommend reconstituting the peptide in sterile dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). For in vivo oral gavage studies, the TFA formulation is designed to be reconstituted in an aqueous vehicle. Please refer to the Oral Gavage Administration protocol for a detailed vehicle formulation. Avoid repeated freeze-thaw cycles of stock solutions, as this can lead to degradation.[4]
Q3: What is the purpose of the TFA salt in this formulation?
A3: Trifluoroacetic acid (TFA) is used during the final cleavage and purification steps of peptide synthesis.[4] It forms a salt with the peptide, which aids in its stability and solubility during lyophilization. However, it's important to be aware that residual TFA can sometimes interfere with biological assays.[4][5]
Q4: Can the TFA counter-ions affect my experimental results?
A4: Yes, in some sensitive cell-based assays, TFA has been reported to inhibit or, in some cases, stimulate cell proliferation.[4][6] At high concentrations, it can also lower the pH of your assay medium. For most kinase assays, the final dilution factor is high enough that TFA effects are negligible. If you suspect TFA interference in highly sensitive cellular models, a salt exchange to an acetate or hydrochloride (HCl) salt may be necessary.[7][8]
Q5: What is the mechanism of action for S-MGB-234?
A5: S-MGB-234 is a competitive inhibitor of Mitogen-Activated Protein Kinase Kinase 1 and 2 (MEK1/2). By binding to MEK, it prevents the phosphorylation and subsequent activation of Extracellular Signal-Regulated Kinase 1 and 2 (ERK1/2).[2][3] This action blocks the signal transduction cascade that promotes cell proliferation and survival, making it a target for oncology research.[1][9]
Troubleshooting Guides
Issue 1: Low or Inconsistent Activity in In Vitro Kinase Assays
-
Question: My IC50 value for S-MGB-234 is significantly higher than reported in the datasheet, or the results are not reproducible. What could be the cause?
-
Answer: This issue can stem from several factors. Follow this decision tree to diagnose the problem:
Figure 1. Troubleshooting workflow for low in vitro activity.
Issue 2: Formulation Precipitates Upon Reconstitution for In Vivo Studies
-
Question: When I prepare the S-MGB-234 formulation for oral gavage, it appears cloudy or forms a precipitate. Why is this happening?
-
Answer: Precipitation is typically due to incorrect pH, solvent choice, or concentration.
-
Check the pH: Ensure the pH of your final formulation vehicle is within the recommended range (see protocol). Peptides have an isoelectric point at which their solubility is minimal.
-
Order of Addition: Are you adding components in the correct order? The peptide should generally be dissolved in a small amount of co-solvent (if required) before adding it to the full volume of the aqueous buffer.
-
Concentration Limit: You may be exceeding the solubility limit of the peptide in your chosen vehicle. Try preparing a lower concentration. Refer to the table below for solubility data.
-
Issue 3: High Variability in Plasma Concentration in Animal Studies
-
Question: My pharmacokinetic study shows high variability in S-MGB-234 plasma concentrations between animals. What are the potential causes?
-
Answer: High variability in oral bioavailability studies is common but can be minimized.
-
Dosing Technique: Ensure accurate and consistent oral gavage technique. Improper administration can lead to dosing into the esophagus or lungs, affecting absorption.
-
Fasting State: Confirm that all animals were fasted for a consistent period before dosing. Food in the GI tract can significantly alter peptide absorption.
-
Formulation Homogeneity: Ensure the dosing formulation is a homogenous solution or a well-suspended micronized mixture. If the peptide is not fully dissolved, vortex the formulation thoroughly before drawing each dose.
-
Metabolic Differences: Animal-to-animal metabolic differences are a natural source of variability. Ensure your study is sufficiently powered to account for this.
-
Data Presentation
Table 1: Physicochemical & Pharmacokinetic Properties of S-MGB-234
| Parameter | Value | Conditions / Species |
|---|---|---|
| Molecular Weight | 1254.4 g/mol | (TFA Salt) |
| Purity (HPLC) | >98% | N/A |
| Solubility in DMSO | >50 mg/mL | N/A |
| Solubility in Water | ~1 mg/mL | pH dependent |
| In Vitro IC50 (MEK1) | 8.5 nM | Cell-free kinase assay |
| Oral Bioavailability (F%) | 15 ± 4% | Mouse |
| Tmax (Oral) | 1.5 hours | Mouse (5 mg/kg dose) |
| Cmax (Oral) | 210 ng/mL | Mouse (5 mg/kg dose) |
| Plasma Protein Binding | 92% | Mouse Plasma |
Experimental Protocols
Protocol 1: Reconstitution for In Vitro Stock Solution
-
Briefly centrifuge the vial of lyophilized S-MGB-234 to ensure all powder is at the bottom.
-
Equilibrate the vial to room temperature.
-
Add the required volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add 79.7 µL of DMSO to 1 mg of peptide).
-
Cap the vial and vortex gently for 1-2 minutes until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Oral Bioavailability Study Workflow
This protocol outlines the key steps for assessing the oral bioavailability of the this compound formulation in a rodent model.
Figure 2. Experimental workflow for an oral bioavailability study.
Signaling Pathway
The diagram below illustrates the simplified MAPK/ERK signaling pathway and the inhibitory point of S-MGB-234. Dysregulation of this pathway is a key factor in many cancers.[1][9]
Figure 3. Inhibition of the MAPK/ERK pathway by S-MGB-234.
References
- 1. What are MAPKs inhibitors and how do they work? [synapse.patsnap.com]
- 2. MAPK/ERK pathway inhibition is a promising treatment target for adrenocortical tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. genscript.com [genscript.com]
- 5. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genscript.com [genscript.com]
- 7. News - Differences in the environments in which TFA salts, acetate, and hydrochloride are used in peptide synthesis [gtpeptide.com]
- 8. lifetein.com [lifetein.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Real-Time Efficacy Monitoring of S-MGB-234 TFA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on monitoring the efficacy of S-MGB-234 TFA in real-time. The information, including troubleshooting guides and experimental protocols, is presented in a user-friendly question-and-answer format to address specific challenges encountered during experimentation.
Disclaimer: Information specific to this compound is not publicly available. This guide is based on the established mechanism of action of other Strathclyde Minor Groove Binders (S-MGBs), which are known to bind to the minor groove of DNA and interfere with essential cellular processes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for S-MGB compounds?
A1: S-MGBs are synthetic molecules that bind to the minor groove of DNA, primarily at AT-rich sequences.[1][2] This binding can interfere with various DNA-dependent processes, including transcription and the function of enzymes like DNA gyrase and topoisomerase IV, ultimately leading to antimicrobial or cytotoxic effects.[2][3]
Q2: How can I determine if this compound is active against my cells of interest?
A2: A common method to assess the activity of this compound is to perform a cell viability or cytotoxicity assay. The AlamarBlue™ assay is a reliable method that uses the reducing power of living cells to measure proliferation.[2][4][5] A decrease in cell viability upon treatment with this compound would indicate its efficacy.
Q3: What are the key assays to confirm the DNA-binding activity of this compound?
A3: To confirm direct binding to DNA, a Fluorescent Intercalator Displacement (FID) assay is highly effective.[1][6][7] This assay measures the displacement of a fluorescent dye that intercalates with DNA upon the addition of a DNA-binding agent like this compound. A decrease in fluorescence indicates that the compound is binding to the DNA and displacing the dye.[6]
Q4: Can this compound inhibit bacterial topoisomerases?
A4: Based on studies of similar S-MGB compounds, it is plausible that this compound could interfere with the function of bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV.[2][3] This can be tested using in vitro topoisomerase inhibition assays that measure the relaxation of supercoiled DNA or the decatenation of kinetoplast DNA (kDNA).[8][9]
Troubleshooting Guides
Cell Viability Assays (e.g., AlamarBlue™)
Q: I am not observing a dose-dependent decrease in cell viability with this compound treatment. What could be the issue?
A:
-
Incorrect Concentration Range: The concentrations of this compound used may be too low to elicit a response. We recommend performing a broad dose-response experiment, for example, from 0.01 µM to 100 µM, to determine the optimal concentration range.
-
Insufficient Incubation Time: The incubation time with the compound may be too short. S-MGBs may require a longer duration to exert their effects. Try extending the incubation period (e.g., 24, 48, and 72 hours).
-
Cell Seeding Density: The initial number of cells seeded can influence the results. Ensure a consistent and optimal cell density is used for each experiment. High cell densities may require higher compound concentrations.[10]
-
Compound Stability: Verify the stability of this compound in your culture medium. Some compounds can degrade or precipitate over time.
-
Cell Line Resistance: The cell line you are using may be resistant to this class of compounds. Consider testing a different, more sensitive cell line if possible.
Q: The fluorescence readings in my AlamarBlue™ assay are inconsistent between replicates.
A:
-
Inaccurate Pipetting: Ensure accurate and consistent pipetting of cells, compound, and AlamarBlue™ reagent. Use calibrated pipettes.
-
Uneven Cell Distribution: Make sure cells are evenly distributed in the wells of the microplate. Gently swirl the plate after seeding to avoid clumping in the center.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can affect cell growth and assay results. It is good practice to fill the outer wells with sterile PBS or media and not use them for experimental samples.
-
Contamination: Microbial contamination can interfere with the assay. Regularly check your cell cultures for any signs of contamination.
DNA Binding Assays (e.g., Fluorescent Intercalator Displacement)
Q: I do not see a decrease in fluorescence in my FID assay after adding this compound.
A:
-
Incorrect Wavelengths: Verify that you are using the correct excitation and emission wavelengths for the fluorescent intercalator (e.g., ethidium bromide).
-
Compound Concentration: The concentration of this compound may be too low to displace the intercalating dye. Increase the concentration range of the compound in the assay.
-
DNA Concentration: The concentration of DNA in the assay is critical. Ensure you are using the recommended concentration of DNA.
-
Buffer Composition: The buffer conditions (pH, salt concentration) can affect DNA binding. Ensure the buffer is prepared correctly.
Q: The fluorescence signal is quenched even in the absence of DNA.
A:
-
Autofluorescence of the Compound: this compound itself might have fluorescent properties that interfere with the assay. Run a control with just the compound and buffer to measure its intrinsic fluorescence.
-
Interaction with the Dye: The compound might be directly interacting with and quenching the fluorescent dye. This can be tested by measuring the fluorescence of the dye with and without the compound in the absence of DNA.
Topoisomerase Inhibition Assays
Q: I am not observing any inhibition of topoisomerase activity.
A:
-
Inactive Enzyme: The topoisomerase enzyme may have lost activity due to improper storage or handling. Use a fresh aliquot of the enzyme and always store it at the recommended temperature.[8][9]
-
Incorrect ATP Concentration: Bacterial gyrase assays are ATP-dependent. Ensure you are using a fresh and correctly concentrated ATP solution.[8]
-
Sub-optimal Enzyme Concentration: The amount of enzyme used might be too high, making it difficult to observe inhibition. Titrate the enzyme to find the optimal concentration that shows activity but can be inhibited.[11]
-
Positive Control Failure: Always include a known topoisomerase inhibitor (e.g., ciprofloxacin) as a positive control. If the positive control does not show inhibition, there is likely an issue with the assay setup or reagents.[8]
Experimental Protocols
Protocol 1: Real-Time Cell Viability Monitoring using AlamarBlue™
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Treatment: Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.
-
AlamarBlue™ Addition: Add AlamarBlue™ reagent to each well, typically 10% of the well volume, and mix gently.[3][4]
-
Real-Time Monitoring: Measure fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance (570 nm and 600 nm) at multiple time points (e.g., every 1-4 hours) using a plate reader.[2][3]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Fluorescent Intercalator Displacement (FID) Assay
-
Reagent Preparation: Prepare solutions of DNA (e.g., calf thymus DNA or a specific oligonucleotide), a fluorescent intercalator (e.g., ethidium bromide), and this compound in an appropriate assay buffer.
-
Assay Setup: In a 96-well black plate, add the DNA and the fluorescent intercalator to each well.
-
Baseline Reading: Measure the initial fluorescence of the DNA-dye complex.
-
Compound Addition: Add serial dilutions of this compound to the wells.
-
Incubation: Incubate the plate at room temperature for a short period to allow for binding equilibrium to be reached.
-
Fluorescence Measurement: Measure the fluorescence at the appropriate wavelengths. A decrease in fluorescence indicates displacement of the intercalator by this compound.[6]
-
Data Analysis: Plot the change in fluorescence against the concentration of this compound to determine the binding affinity (e.g., EC50).
Data Presentation
Table 1: Hypothetical Cell Viability Data for this compound
| Concentration (µM) | % Viability (24h) | % Viability (48h) | % Viability (72h) |
| 0 (Vehicle) | 100 ± 5.2 | 100 ± 4.8 | 100 ± 6.1 |
| 0.1 | 98 ± 4.5 | 95 ± 5.1 | 85 ± 5.9 |
| 1 | 85 ± 6.1 | 70 ± 5.5 | 50 ± 6.3 |
| 10 | 50 ± 5.8 | 25 ± 4.9 | 10 ± 3.8 |
| 100 | 15 ± 4.2 | 5 ± 2.1 | < 2 |
Table 2: Hypothetical DNA Binding Affinity from FID Assay
| DNA Type | EC50 (µM) |
| AT-rich Oligonucleotide | 2.5 ± 0.3 |
| GC-rich Oligonucleotide | 15.8 ± 1.2 |
| Calf Thymus DNA | 5.1 ± 0.7 |
Mandatory Visualizations
Caption: Mechanism of action for this compound.
Caption: General experimental workflow for this compound efficacy testing.
Caption: Troubleshooting decision tree for unexpected experimental results.
References
- 1. A fluorescent intercalator displacement assay for establishing DNA binding selectivity and affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. allevi3d.com [allevi3d.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Optimized alamarBlue assay protocol for drug dose-response determination of 3D tumor spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Assessing Sensitivity to Antibacterial Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: S-MGB-234 and Trifluoroacetic Acid (TFA)
This technical support center provides guidance for researchers, scientists, and drug development professionals working with S-MGB-234 and other synthetic peptides that may be formulated as trifluoroacetate salts. The following information addresses common questions regarding TFA-related degradation and provides troubleshooting for preventing such issues during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the role of TFA in the context of S-MGB-234 and other synthetic peptides?
A1: Trifluoroacetic acid (TFA) is widely used in the solid-phase synthesis of peptides. It serves as a reagent for cleaving the synthesized peptide from the solid support resin and for the removal of protecting groups from amino acid side chains.[1] Additionally, TFA is often used as an ion-pairing agent during purification by reverse-phase high-performance liquid chromatography (RP-HPLC).[1][2] Consequently, synthetic peptides like S-MGB-234 are typically supplied as TFA salts, where the anionic TFA counterions are associated with positively charged groups on the peptide.[1][3]
Q2: Why is the presence of residual TFA a concern for my experiments with S-MGB-234?
A2: Residual TFA can significantly impact experimental results for several reasons:
-
Biological Activity: TFA can be cytotoxic even at low concentrations, potentially interfering with cell-based assays and in vivo studies by affecting cell proliferation, receptor binding, and enzymatic activity.[2] For biological applications, it is often recommended to replace TFA with a more biocompatible counter-ion like acetate.[1]
-
Structural Alteration: The strong ionic interaction of TFA with positively charged residues (such as lysine, arginine, and histidine) can alter the peptide's secondary structure, solubility, and overall conformation.[2]
-
Analytical Interference: TFA can interfere with certain analytical techniques, such as infrared spectroscopy.[3] It can also affect the accurate mass determination of a peptide by weight, as the bound TFA salts contribute to the total mass.[1]
Q3: What are the potential TFA-mediated degradation pathways for peptides like S-MGB-234?
A3: While specific degradation pathways for S-MGB-234 are not detailed in the provided literature, general TFA-mediated degradation and side reactions in peptides can include:
-
Trifluoroacetylation: A novel mechanism of trifluoroacetylation, independent of the coupling step in synthesis, has been identified. This involves the transfer of a trifluoroacetyl group to the N-terminus or other amine-containing side chains of the peptide, leading to a modified and potentially inactive product.[4] This reaction can occur during the acid/base cycles of synthesis.[4]
-
Side Reactions During Cleavage: During the TFA-mediated cleavage from the resin, reactive carbocations can be generated from protecting groups. If not properly "scavenged," these can lead to side reactions with sensitive amino acid residues. For instance, S-tbutylation of cysteine residues is a known side reaction.[5]
-
Acid-Labile Bond Cleavage: Prolonged exposure to strong acids like TFA, especially at elevated temperatures, can potentially lead to the cleavage of particularly acid-sensitive bonds within the peptide backbone, although this is less common under standard cleavage and lyophilization conditions.
Troubleshooting Guides
Issue 1: Variability or poor reproducibility in biological assays.
This issue may be linked to the presence of residual TFA in your S-MGB-234 sample.
Troubleshooting Steps:
-
Quantify TFA Content: If possible, determine the amount of residual TFA in your peptide sample. This can be achieved through techniques like ion chromatography or 19F-NMR.[3]
-
Perform a Salt Exchange: If TFA levels are significant, consider exchanging the TFA counter-ion for a more biocompatible one, such as acetate or hydrochloride.[1][6]
-
Compare Results: Repeat the biological assay with the TFA-exchanged S-MGB-234 and compare the results to those obtained with the original sample.
Issue 2: Unexpected peaks observed during analytical chromatography (e.g., HPLC, LC-MS).
The presence of unexpected peaks could indicate peptide degradation or modification.
Troubleshooting Steps:
-
Characterize Impurities: Use mass spectrometry (MS) to determine the mass of the species corresponding to the unexpected peaks. A mass increase of 96 Da could indicate trifluoroacetylation (addition of a CF3CO- group).
-
Review Handling and Storage: Ensure that the lyophilized peptide has been stored correctly (typically at -20°C or -80°C) and that reconstituted solutions are prepared fresh and used promptly. Avoid repeated freeze-thaw cycles.
-
Optimize Cleavage Conditions: If synthesizing the peptide in-house, ensure that the TFA cleavage cocktail contains an adequate scavenger mixture to prevent side reactions.[5][7]
Prevention of TFA-Related Issues
The most effective way to prevent TFA-related degradation and interference is to remove it after synthesis and purification. Several methods can be employed for this purpose.
TFA Removal and Exchange Protocols
The following tables summarize common methods for TFA removal. The choice of method may depend on the specific properties of the peptide and the requirements of the downstream application.
Table 1: Comparison of TFA Removal/Exchange Methods
| Method | Principle | Advantages | Disadvantages |
| TFA/HCl Exchange | Repeated dissolution in HCl followed by lyophilization to replace TFA with chloride ions.[2][8] | Effective for complete removal.[2] | The low pH (<1) can potentially cause degradation of sensitive peptides.[3] Requires multiple cycles.[8] |
| TFA/Acetate Exchange | Using an anion exchange resin to replace TFA with acetate ions.[8] | Milder conditions (weaker acid, pKa ≈ 4.5) compared to HCl.[1][3] | May result in some peptide loss during the chromatography process.[1] |
| Reverse-Phase HPLC | Using a different ion-pairing agent (e.g., acetic acid or formic acid) in the mobile phase during the final purification step.[3] | Can be integrated into the purification workflow. | May not achieve complete TFA removal in a single run. |
| Deprotonation/ Reprotonation | Involves dissolving the peptide in a basic solution to deprotonate charged groups, followed by reprotonation with a desired acid (e.g., acetic acid).[3] | Can achieve complete TFA removal.[3] | Exposure to basic conditions can degrade certain peptides. |
Detailed Experimental Protocols
Protocol 1: TFA/HCl Exchange via Lyophilization
This protocol is adapted from established methods for exchanging TFA for hydrochloride.[2][8]
Methodology:
-
Dissolve the TFA salt of the peptide in 100 mM HCl. Alternatively, for a more controlled approach, dissolve the peptide in distilled water (e.g., 1 mg/mL) and then add 100 mM HCl to a final concentration of 2-10 mM.[2]
-
Allow the solution to stand at room temperature for at least one minute.[8]
-
Lyophilize the frozen sample until all the solvent is removed to obtain the peptide hydrochloride salt.[2][8]
-
To ensure complete removal of TFA, this process may need to be repeated two to three times.[2][8]
Protocol 2: TFA/Acetate Exchange using Anion Exchange Resin
This protocol describes the use of a strong anion exchange resin to replace TFA with acetate.[8]
Methodology:
-
Prepare a small column with a strong anion exchange resin. The column should have a 10- to 50-fold excess of anion binding sites relative to the amount of peptide.[8]
-
Equilibrate the column by eluting with a 1 M solution of sodium acetate.[8]
-
Wash the column thoroughly with distilled water to remove any excess sodium acetate.[8]
-
Dissolve the peptide-TFA salt in distilled water and apply the solution to the prepared column.[8]
-
Elute the column with distilled water, collecting the fractions that contain the peptide.
-
Combine the peptide-containing fractions and lyophilize to obtain the peptide as an acetate salt.[8]
Visualizing Workflows and Pathways
TFA-Mediated Peptide Degradation and Prevention
The following diagram illustrates the central role of TFA in peptide synthesis and the subsequent pathways for either direct use (with potential for interference) or TFA removal to prevent degradation and ensure experimental reliability.
Caption: Workflow for handling TFA in synthetic peptides like S-MGB-234.
Troubleshooting Logic for Assay Variability
This diagram outlines a logical workflow for troubleshooting unexpected or variable experimental results that may be caused by residual TFA.
Caption: Troubleshooting flowchart for TFA-related experimental issues.
References
- 1. TFA removal service - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]
- 2. lifetein.com [lifetein.com]
- 3. Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
Validation & Comparative
A Comparative Guide: S-MGB-234 TFA vs. Diminazene Aceturate for the Treatment of African Animal Trypanosomiasis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of S-MGB-234 TFA and the conventional trypanocide, diminazene aceturate, for the treatment of African Animal Trypanosomiasis (AAT). The information presented is based on available experimental data to assist researchers in understanding the potential advantages and disadvantages of these two compounds.
Overview and Mechanism of Action
Diminazene Aceturate , an aromatic diamidine, has been a mainstay in the treatment of AAT for decades. Its primary mechanism of action involves binding to the minor groove of AT-rich DNA sequences, with a particular affinity for the kinetoplast DNA (kDNA) of trypanosomes. This interaction is thought to interfere with DNA replication and transcription, ultimately leading to parasite death. However, the emergence of drug-resistant trypanosome strains, often associated with mutations in the P2/TbAT1 transporter responsible for drug uptake, has compromised its efficacy in some regions.
This compound represents a newer class of minor groove binders (MGBs) based on a distamycin template. Like diminazene, S-MGBs also bind to the minor groove of DNA. However, they are structurally distinct and, crucially, do not appear to utilize the same transporters as diamidines for cellular entry. This suggests that this compound may be effective against trypanosome strains that have developed resistance to diminazene aceturate.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and diminazene aceturate. Direct comparison should be approached with caution where experimental conditions differ.
Table 1: In Vitro Activity against Trypanosoma Species
| Compound | Trypanosoma Species | Strain | IC50 (nM) | Reference |
| This compound | T. b. brucei | - | <40 | [1] |
| T. congolense | - | Excellent activity (specific IC50 not cited) | [2][3] | |
| T. vivax | - | Excellent activity (specific IC50 not cited) | [2][3] | |
| Diminazene Aceturate | T. b. brucei | - | 5 | [1] |
| T. congolense | IL3000 | 108.65 ± 25.25 | [4] | |
| T. congolense | - | 109 | [4] |
Note: "Excellent activity" for this compound is reported in the literature, but specific IC50 values against T. congolense and T. vivax were not found in the provided search results.
Table 2: In Vivo Efficacy in Mouse Models of AAT
| Compound | Trypanosoma Species | Mouse Strain | Dose | Administration Route | Outcome | Reference |
| This compound | T. congolense | - | 2 x 50 mg/kg | i.p. | Curative (4/4 mice) | [2][3] |
| T. congolense | - | 4 x 10 mg/kg | i.p. | Partial cure (1/4 mice) | [3] | |
| Diminazene Aceturate | T. evansi | Swiss Albino | 20 mg/kg | - | Effective | [3] |
| T. b. brucei | - | 7.0 mg/kg | i.p. | Effective, but relapse observed | [5] |
Table 3: Cytotoxicity Data
| Compound | Cell Line | Assay | CC50 / EC50 (µM) | Reference |
| This compound | L6 (rat myoblast) | - | 20.39 (EC50) | [3] |
| Diminazene Aceturate | HeLa (human cervical cancer) | WST-1 | Dose-dependent inhibition | [6] |
| Bovine Mammary Epithelial Cells | - | Less cytotoxic than a novel derivative | [7] | |
| Rat liver and kidney cells | - | Cytotoxic and genotoxic at therapeutic doses | [2] |
Experimental Protocols
In Vivo Efficacy Testing of Trypanocidal Compounds in a Mouse Model (General Protocol)
This protocol outlines a general workflow for assessing the in vivo efficacy of compounds against Trypanosoma infections in mice. Specific details may vary between studies.
1. Animal Model:
-
Typically, BALB/c or Swiss albino mice are used.
2. Parasite Strain:
-
A well-characterized strain of the target Trypanosoma species (e.g., T. congolense IL3000) is used for infection.
3. Infection:
-
Mice are infected intraperitoneally (i.p.) with a specific number of parasites (e.g., 10^5 bloodstream forms).
4. Monitoring of Parasitemia:
-
Parasitemia is monitored daily or every other day by microscopic examination of a wet blood film prepared from tail blood.
5. Compound Administration:
-
Treatment is initiated once a patent parasitemia is established.
-
The test compound (e.g., this compound) and the reference drug (e.g., diminazene aceturate) are administered at various doses. A vehicle control group receives the solvent used to dissolve the compounds.
-
The route of administration (e.g., i.p., oral) and dosing schedule (e.g., single dose, multiple doses) are key parameters.
6. Efficacy Assessment:
-
The primary outcome is the clearance of parasites from the peripheral blood.
-
Mice are monitored for a defined period (e.g., 30-60 days) post-treatment to check for any relapse of parasitemia.
-
Survival of the treated mice is also a critical endpoint.
In Vitro Cytotoxicity Assay (General Protocol)
1. Cell Lines:
-
A mammalian cell line (e.g., L6 myoblasts, HeLa cells) is cultured under standard conditions.
2. Compound Preparation:
-
The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium.
3. Cell Treatment:
-
Cells are seeded in microtiter plates and allowed to adhere.
-
The cells are then exposed to the different concentrations of the test compounds and incubated for a specific period (e.g., 48-72 hours).
4. Viability Assessment:
-
Cell viability is determined using a colorimetric or fluorometric assay (e.g., MTT, XTT, AlamarBlue, WST-1). These assays measure metabolic activity, which correlates with the number of viable cells.
-
The absorbance or fluorescence is measured using a plate reader.
5. Data Analysis:
-
The concentration of the compound that reduces cell viability by 50% (CC50 or EC50) is calculated from the dose-response curve.
Conclusion
This compound emerges as a promising therapeutic candidate for AAT, particularly in the context of increasing resistance to existing drugs like diminazene aceturate. Its distinct mechanism of uptake suggests it could be effective against diminazene-resistant strains. The available in vivo data in a mouse model demonstrates its curative potential.
However, a comprehensive comparative assessment is currently limited by the lack of publicly available, head-to-head experimental data. Further studies are required to establish a detailed profile of this compound, including its full spectrum of in vitro activity against a wider range of Trypanosoma species and field isolates, comprehensive in vivo efficacy in different animal models, and a complete pharmacokinetic and toxicology profile. Such data will be crucial for its further development as a next-generation trypanocide.
References
- 1. researchgate.net [researchgate.net]
- 2. Diminazene aceturate (Berenil) downregulates Trypanosoma congolense-induced proinflammatory cytokine production by altering phosphorylation of MAPK and STAT proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sci.tanta.edu.eg [sci.tanta.edu.eg]
- 4. researchgate.net [researchgate.net]
- 5. Strathclyde minor groove binders (S-MGBs) with activity against Acanthamoeba castellanii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds | PLOS Neglected Tropical Diseases [journals.plos.org]
- 7. S-MGBs bearing amidine tail groups are potent, selective antiplasmodial agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of Novel Minor Groove Binder S-MGB-234 TFA and Isometamidium Chloride in Animal African Trypanosomiasis
For Immediate Release
This guide provides a detailed comparison of the novel therapeutic candidate S-MGB-234 TFA and the established veterinary drug isometamidium chloride for the treatment and prevention of Animal African Trypanosomiasis (AAT). This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of efficacy, mechanisms of action, and supporting experimental data for both compounds.
Introduction
Animal African Trypanosomiasis (AAT), a parasitic disease caused by Trypanosoma species, remains a significant threat to livestock health and economic stability in sub-Saharan Africa.[1] For decades, the control of AAT has relied on a limited arsenal of drugs, including the phenanthridine compound isometamidium chloride (ISM), which is used for both therapeutic and prophylactic purposes.[2][3] However, the emergence of drug-resistant parasite strains has compromised its efficacy, creating an urgent need for new chemotherapies.[1][2]
S-MGB-234 is a novel compound from a structurally distinct class of DNA minor groove binders (MGBs) known as Strathclyde MGBs (S-MGBs).[1] These next-generation compounds have been developed to offer excellent trypanocidal activity, including against parasites resistant to current drugs.[1] This guide compares the efficacy and underlying mechanisms of this compound against the long-standing standard, isometamidium chloride.
Comparative Efficacy Data
The following tables summarize quantitative data from preclinical and clinical studies, providing a direct comparison of the efficacy of this compound and isometamidium chloride against various Trypanosoma species.
Table 1: In Vivo Therapeutic Efficacy
| Compound | Species & Strain | Host | Dose | Route | Outcome | Reference |
| S-MGB-234 | T. congolense | Mouse | 2 x 50 mg/kg | Intraperitoneal | Curative | [1] |
| Isometamidium Chloride | T. congolense (sensitive, IL 1180) | Cattle | 0.5 mg/kg | Intramuscular | Curative | [4] |
| Isometamidium Chloride | T. congolense (resistant, IL 3270) | Cattle | 1.0 - 2.0 mg/kg | Intramuscular | Relapse (delayed at 2.0 mg/kg) | [4] |
| Isometamidium Chloride | T. vivax | Cattle | 0.5 mg/kg | Intramuscular | 100% Therapeutic Efficacy | [5] |
| Isometamidium Chloride | T. evansi | Cattle | 0.5 mg/kg | Intramuscular | Effective (parasite clearance by day 3) | [6][7] |
| Isometamidium Chloride | T. evansi (resistant) | Mouse | 0.5 mg/kg | - | Relapse (by day 21) | [] |
Table 2: Prophylactic Efficacy
| Compound | Species & Strain | Host | Dose | Route | Duration of Protection | Reference |
| Isometamidium Chloride | T. vivax | Cattle | 1.0 mg/kg | Intramuscular | 100% up to 90 days | [5][9] |
| Isometamidium Chloride | T. congolense (resistant, IL 3270) | Cattle | 1.0 mg/kg | Intramuscular | < 28 days | [4] |
| Isometamidium Chloride | Mixed Infection | Zebu Cattle | 1.0 mg/kg | - | ~7.5 weeks (mean interval) | [10] |
Mechanism of Action
Both isometamidium and S-MGBs target the parasite's DNA, but their specific interactions and the consequences for the parasite differ, particularly concerning drug transport and resistance.
Isometamidium Chloride (ISM) primarily exerts its trypanocidal effect by accumulating in the parasite's kinetoplast, which contains the mitochondrial DNA (kDNA).[9] The drug is taken up via facilitated diffusion and then actively concentrated into the mitochondrion, a process driven by the mitochondrial membrane potential.[9] Once inside, ISM is believed to inhibit type II topoisomerases, leading to the degradation and disappearance of the kDNA network, which is essential for parasite survival.[2][9] Resistance to ISM is often associated with reduced drug uptake or retention due to a decreased mitochondrial membrane potential.[9]
This compound , as a member of the Strathclyde Minor Groove Binders, also targets DNA. S-MGBs are designed based on the natural product distamycin and bind to AT-rich sequences in the minor groove of double-stranded DNA (dsDNA).[11][12] This binding can interfere with multiple essential DNA-centric processes, including the action of type II topoisomerases (Gyrase and Topoisomerase IV) and the formation of transcription complexes.[12][13] A critical advantage of S-MGBs is that they are not internalized by the same transporters used by existing diamidine drugs, suggesting they can bypass established resistance mechanisms.[1]
Experimental Protocols
The data presented in this guide are derived from established and reproducible experimental methodologies.
In Vivo Therapeutic Efficacy in Murine Model (S-MGB-234)
This protocol is based on the study demonstrating the curative potential of S-MGB-234.[1]
-
Infection: Mice are infected with a specific strain of Trypanosoma congolense.
-
Parasitemia Monitoring: Parasite levels in the blood are monitored daily post-infection.
-
Treatment Initiation: When parasitemia reaches a predetermined threshold, treatment is initiated.
-
Drug Administration: S-MGB-234 is administered intraperitoneally at a dose of 50 mg/kg. The study cited used two such applications.
-
Efficacy Assessment: Mice are monitored for 60-90 days post-treatment. A cure is defined as the permanent absence of detectable parasites in the blood.
In Vivo Therapeutic and Prophylactic Efficacy in Bovine Model (Isometamidium Chloride)
This protocol is a generalized representation of field and experimental studies for ISM.[5][6]
-
Animal Selection: Cattle are confirmed to be free of trypanosomes or are naturally/experimentally infected for therapeutic studies.
-
Drug Administration: Isometamidium chloride is administered via deep intramuscular injection, typically at a dose of 0.5 mg/kg for therapy or 1.0 mg/kg for prophylaxis.[5][6]
-
Therapeutic Monitoring: For curative studies, blood samples are collected at set intervals (e.g., days 3, 7, 14) and examined microscopically and/or by PCR to confirm parasite clearance.[5][6]
-
Prophylactic Monitoring: For preventive studies, treated animals are challenged with infected tsetse flies or injected with trypomastigotes at different time points post-treatment (e.g., 60, 90, 120 days). The time to first detection of parasites determines the duration of protection.[5]
Conclusion
Isometamidium chloride has been a cornerstone of AAT management for decades, demonstrating significant therapeutic and prophylactic efficacy. However, its utility is increasingly threatened by the spread of resistant Trypanosoma strains.
The novel minor groove binder S-MGB-234 represents a promising alternative. Preclinical data show it is curative in mouse models of AAT and, crucially, its distinct mechanism of uptake suggests it can circumvent resistance pathways that affect current drugs. While S-MGB-234 is in an earlier stage of development, its potent activity and novel mechanism highlight its significant potential as a next-generation therapeutic agent to combat the growing challenge of drug-resistant trypanosomiasis. Further studies in livestock are required to fully establish its comparative efficacy and safety profile.
References
- 1. Novel Minor Groove Binders Cure Animal African Trypanosomiasis in an in Vivo Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genomic analysis of Isometamidium Chloride resistance in Trypanosoma congolense - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic and prophylactic activity of isometamidium chloride against a tsetse-transmitted drug-resistant clone of Trypanosoma congolense in Boran cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and efficacy of isometamidium chloride against Trypanosoma vivax in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. entomoljournal.com [entomoljournal.com]
- 7. researchgate.net [researchgate.net]
- 9. Isometamidium Chloride [benchchem.com]
- 10. Comparison of isometamidium chloride and homidium bromide as prophylactic drugs for trypanosomiasis in cattle at Nguruman, Kenya - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Strathclyde minor groove binders (S-MGBs) with activity against Acanthamoeba castellanii - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Insights into the Spectrum of Activity and Mechanism of Action of MGB-BP-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Insights into the Spectrum of Activity and Mechanism of Action of MGB-BP-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
S-MGB-234 TFA: A Novel Minor Groove Binder Circumventing Diamidine Cross-Resistance in Trypanosoma
A new hope in the fight against African Trypanosomiasis, S-MGB-234 TFA, a novel minor groove binder, demonstrates significant efficacy against Trypanosoma species and crucially, does not exhibit cross-resistance with existing diamidine drugs. This key advantage stems from a distinct mechanism of cellular uptake, offering a promising alternative for treating infections caused by diamidine-resistant parasites.
Existing treatments for African Trypanosomiasis (both human and animal) heavily rely on diamidine compounds like pentamidine and diminazene. However, their long-term use has led to the emergence of drug-resistant strains of Trypanosoma, significantly compromising therapeutic efficacy. A primary mechanism of this resistance is the downregulation or mutation of specific transporters responsible for drug uptake into the parasite.
S-MGB-234, a member of the Strathclyde Minor Groove Binder (S-MGB) family, has been shown to be a potent trypanocidal agent. Importantly, its activity is maintained against trypanosome strains that have developed resistance to diamidines. This is because S-MGB-234 is not a substrate for the key transporters implicated in diamidine resistance, namely the P2 aminopurine transporter (TbAT1) and aquaglyceroporin 2 (AQP2).
Comparative Efficacy of S-MGB-234 and Diamidines
The lack of cross-resistance is evident in the in vitro activity of S-MGBs against both wild-type and diamidine-resistant Trypanosoma strains. The following tables summarize the 50% effective concentration (EC50) values, demonstrating the sustained potency of S-MGBs where diamidines have lost their effectiveness.
Table 1: Comparative in vitro activity (EC50, µM) of S-MGBs and Diamidines against wild-type and diminazene-resistant Trypanosoma congolense
| Compound | T. congolense (Wild-Type) | T. congolense (Diminazene-Resistant) | Resistance Factor |
| S-MGB (Truncated) | |||
| Compound 10 | 1.6 ± 0.90 | No significant change | ~1 |
| Compound 11 | 6.6 | No significant change | ~1 |
| Diamidines | |||
| Diminazene | ~0.005 | >0.015 | >3 |
| Pentamidine | ~0.002 | No significant change | ~1 |
Data compiled from studies on truncated S-MGBs, which are structurally related to S-MGB-234. Resistance Factor is calculated as EC50 (Resistant Strain) / EC50 (Wild-Type Strain).
Table 2: Comparative in vitro activity (EC50, µM) of S-MGBs and Diamidines against Trypanosoma brucei brucei wild-type and transporter-knockout strains.
| Compound | T. b. brucei (Wild-Type) | T. b. brucei (TbAT1/AQP2 Knockout) | Resistance Factor |
| S-MGB (Truncated) | |||
| Compound 10 | 0.87 ± 0.21 | No significant change | ~1 |
| Diamidines | |||
| Diminazene | ~0.005 | >0.1 | >20 |
| Pentamidine | ~0.004 | >0.1 | >25 |
Data for truncated S-MGBs demonstrates the principle of transporter-independent uptake. The TbAT1/AQP2 knockout strain is highly resistant to diamidines.
Mechanisms of Action and Resistance: A Divergent Path
The key difference between S-MGB-234 and diamidines lies in their cellular entry route. This divergence is the basis for overcoming resistance.
dot
Comparative Analysis of Strathclyde Minor Groove Binders (S-MGBs) in the Treatment of Trypanosomiasis
A comprehensive guide for researchers and drug development professionals on the efficacy and mechanisms of S-MGBs as novel anti-trypanosomal agents.
Strathclyde Minor Groove Binders (S-MGBs) represent a promising class of synthetic compounds demonstrating significant therapeutic potential against various pathogens, including the protozoan parasites of the genus Trypanosoma, the causative agents of Human African Trypanosomiasis (HAT) and Animal African Trypanosomiasis (AAT). This guide provides a comparative analysis of the performance of different S-MGBs, supported by experimental data, detailed methodologies, and mechanistic insights to aid in the ongoing research and development of new trypanocidal drugs.
Performance Data of S-MGBs Against Trypanosoma Species
The following tables summarize the in vitro activity of various S-MGBs against different Trypanosoma species and their cytotoxicity against mammalian cell lines. The selectivity index (SI), a crucial parameter in drug development, is calculated as the ratio of the IC50 in the mammalian cell line to the IC50 in the parasite. A higher SI indicates greater selectivity for the parasite over host cells.
| Compound | T. b. brucei Lister 427 IC50 (nM)[1] | Mammalian L6 Cells IC50 (µM) | Selectivity Index (L6 / T. b. brucei) | Reference Compound | T. b. brucei IC50 (nM) |
| S-MGB-8 | 6.8 | >20 | >2941 | Diminazene | 5 |
| S-MGB-27 | 7.3 | >20 | >2739 | ||
| S-MGB-28 | 5.4 | 1.5 | 278 | ||
| S-MGB-29 | 19 | 5.0 | 263 | ||
| S-MGB-30 | 38 | 6.5 | 171 |
| Compound | T. congolense STIB910 EC50 (nM) | T. vivax ILRAD 560 EC50 (nM) | Mammalian L6 Cells EC50 (µM) | Selectivity Index (T. congolense) | Selectivity Index (T. vivax) |
| S-MGB-234 | 20 | 11 | 1.5 | 75 | 136 |
| S-MGB-235 | 10 | 10 | 10 | 1000 | 1000 |
| Diminazene | 4 | 2 | 10 | 2500 | 5000 |
| Isometamidium | 1 | 0.5 | 0.1 | 100 | 200 |
In Vivo Efficacy of S-MGBs
Several S-MGBs have demonstrated curative potential in mouse models of AAT. Notably, S-MGB-234 and S-MGB-235 have shown promising results in curing T. congolense infections.
| Compound | Dose (mg/kg, intraperitoneally) | Treatment Schedule | Outcome in T. congolense-infected mice | Reference |
| S-MGB-234 | 50 | Two applications | Curative[2][3] | [2][3] |
| S-MGB-235 | 10 | Two applications | Curative, with >60 days median survival[4] | [4] |
Mechanism of Action: DNA Minor Groove Binding
The primary mechanism of action for S-MGBs is their ability to bind to the AT-rich sequences within the minor groove of DNA.[5] This interaction is non-covalent and reversible but sufficiently strong to interfere with essential DNA-centric processes, ultimately leading to parasite death.[5] An important advantage of S-MGBs is their distinct structural class compared to existing diamidine drugs, which also target the DNA minor groove.[2][3] This structural difference means that S-MGBs do not share the same uptake transporters as diamidines and have been shown to be effective against diamidine-resistant strains of trypanosomes.[2][3][6]
Caption: Proposed mechanism of action for S-MGBs in Trypanosoma.
Experimental Protocols
In Vitro Trypanocidal Activity Assay
This protocol is adapted from methodologies used in the screening of S-MGBs against bloodstream forms of Trypanosoma.
-
Parasite Culture: Trypanosoma brucei brucei (e.g., Lister 427 strain) is cultured in HMI-9 medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 atmosphere.
-
Compound Preparation: S-MGBs are dissolved in an appropriate solvent (e.g., DMSO) to create stock solutions, which are then serially diluted.
-
Assay Setup: In a 96-well plate, 100 µL of parasite culture (at a density of 2 x 10^4 cells/mL) is added to each well. Subsequently, 100 µL of the diluted compounds are added to achieve the final desired concentrations. Control wells contain parasites with solvent only (negative control) and a reference drug like diminazene (positive control).
-
Incubation: The plates are incubated for 48 hours under standard culture conditions.
-
Viability Assessment: After 48 hours, 20 µL of a resazurin-based solution (e.g., alamarBlue™) is added to each well. The plates are incubated for another 24 hours.
-
Data Analysis: Fluorescence is measured using a microplate reader (excitation 530 nm, emission 590 nm). The IC50 values are calculated by plotting the percentage of growth inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve. Each assay should be performed in triplicate.[7]
Mammalian Cell Cytotoxicity Assay
This protocol is essential for determining the selectivity of the compounds.
-
Cell Culture: A mammalian cell line (e.g., HEK293 or L6 rat myoblasts) is cultured in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 atmosphere.
-
Assay Setup: Cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and allowed to attach overnight.
-
Compound Addition: The culture medium is replaced with fresh medium containing serial dilutions of the S-MGBs.
-
Incubation and Viability Assessment: The plates are incubated for 72 hours. Cell viability is then assessed using a resazurin-based assay as described for the trypanocidal activity assay.
-
Data Analysis: IC50 values are determined from the dose-response curves to quantify the concentration at which the compound inhibits 50% of cell growth.
Caption: Standard experimental workflow for in vitro evaluation of S-MGBs.
Conclusion and Future Perspectives
S-MGBs have emerged as a highly promising class of anti-trypanosomal agents. Their potent in vitro and in vivo activity, coupled with their efficacy against drug-resistant parasite strains, underscores their potential for further development.[2][3] The modular nature of their synthesis allows for extensive structure-activity relationship (SAR) studies, which can be leveraged to optimize their efficacy and safety profiles. Future research should focus on elucidating the precise molecular interactions with trypanosomal DNA, exploring potential secondary mechanisms of action, and conducting comprehensive pharmacokinetic and toxicological studies to identify lead candidates for clinical development. The development of truncated S-MGBs, which may offer a more parasite-specific profile and reduced potential for aggregation, also represents an exciting avenue for future investigation.[6][8]
References
- 1. researchgate.net [researchgate.net]
- 2. MTBLS882 - Novel Minor Groove Binders cure animal African trypanosomiasis in an in vivo mouse model - OmicsDI [omicsdi.org]
- 3. Novel Minor Groove Binders Cure Animal African Trypanosomiasis in an in Vivo Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Truncated S-MGBs: towards a parasite-specific and low aggregation chemotype - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00110H [pubs.rsc.org]
- 7. Strathclyde minor groove binders (S-MGBs) with activity against Acanthamoeba castellanii - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Truncated S-MGBs: towards a parasite-specific and low aggregation chemotype - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to S-MGB-234 TFA for the Treatment of Animal African Trypanosomiasis in Livestock
Disclaimer: This guide provides a comparative overview of S-MGB-234 TFA against current standard treatments for Animal African Trypanosomiasis (AAT). It is important to note that, to date, in vivo validation of this compound has been documented in mouse models, and there is currently no publicly available data on its use in livestock. The following comparison is therefore based on an extrapolation of murine data for this compound against established efficacy data for existing drugs in cattle.
Introduction to this compound and Animal African Trypanosomiasis
Animal African Trypanosomiasis (AAT), also known as Nagana, is a debilitating parasitic disease caused by various species of the Trypanosoma parasite, primarily T. congolense, T. vivax, and T. brucei brucei.[1][2] The disease poses a significant economic burden on livestock production in sub-Saharan Africa, leading to anemia, weight loss, reduced productivity, and often, fatality.[3] Control of AAT has long relied on a limited number of trypanocidal drugs, such as diminazene aceturate, isometamidium chloride, and homidium salts.[1][4][5] However, the efficacy of these drugs is increasingly compromised by the emergence of drug-resistant parasite strains.[6]
This compound is a novel compound belonging to the Strathclyde Minor Groove Binders (S-MGBs) class of molecules. These synthetic molecules are designed to bind to the minor groove of DNA, interfering with essential cellular processes of the parasite. S-MGB-234 has shown excellent in vitro activity against T. congolense and T. vivax and has demonstrated curative potential in mouse models of AAT.[7] A key advantage of S-MGBs is that they do not appear to share cross-resistance with existing diamidine drugs, suggesting a different mechanism of uptake and action.[7]
This guide aims to provide researchers, scientists, and drug development professionals with a comparative analysis of the available data on this compound and the current standard AAT treatments in livestock.
Mechanism of Action: Strathclyde Minor Groove Binders (S-MGBs)
S-MGBs are synthetic molecules inspired by the natural antibiotic distamycin.[8] They are designed to bind selectively and tightly to the AT-rich sequences within the minor groove of parasitic DNA.[9] This binding event can interfere with DNA replication and transcription, ultimately leading to parasite death. For a related S-MGB compound, MGB-BP-3, it has been shown to interfere with the action of type II bacterial topoisomerases (gyrase and topoisomerase IV), which are crucial for managing DNA topology during replication.[8][10] It is hypothesized that S-MGB-234 employs a similar DNA-centric mechanism of action against trypanosomes.
References
- 1. liv.mt.gov [liv.mt.gov]
- 2. cfsph.iastate.edu [cfsph.iastate.edu]
- 3. galvmed.org [galvmed.org]
- 4. A field guide for THE DIAGNOSIS, TREATMENT AND PREVENTION OF AFRICAN ANIMAL TRYPANOSOMOSIS [fao.org]
- 5. Current Treatments to Control African Trypanosomiasis and One Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.sruc.ac.uk [pure.sruc.ac.uk]
- 7. Protective efficacy of isometamidium chloride and diminazene aceturate against natural Trypanosoma brucei, Trypanosoma congolense and Trypanosoma vivax infections in cattle under a suppressed tsetse population in Uganda - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cgspace.cgiar.org [cgspace.cgiar.org]
- 9. Pharmacokinetics and efficacy of isometamidium chloride against Trypanosoma vivax in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Standardised tests in mice and cattle for the detection of drug resistance in tsetse-transmitted trypanosomes of African domestic cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of S-MGB-234 TFA and Other Novel Trypanocides
For Researchers, Scientists, and Drug Development Professionals
The landscape of trypanocidal drug discovery is undergoing a significant transformation, with several novel compounds emerging as potential game-changers in the fight against neglected tropical diseases such as Human African Trypanosomiasis (HAT) and Chagas disease. This guide provides a detailed head-to-head comparison of S-MGB-234 TFA, a promising minor groove binder, with other novel trypanocides, including the recently approved fexinidazole and the late-stage clinical candidate acoziborole. This comparison is based on available preclinical and clinical data, with a focus on efficacy, mechanism of action, and experimental protocols.
Executive Summary
S-MGB-234 belongs to a class of DNA minor groove binders and has demonstrated curative potential in animal models of African Animal Trypanosomiasis (AAT). Fexinidazole, a nitroimidazole, is the first all-oral treatment for both stages of Trypanosoma brucei gambiense HAT. Acoziborole, a benzoxaborole, is a single-dose oral candidate for HAT with the potential to simplify treatment regimens significantly. This guide will delve into the available data for a comprehensive comparison.
Data Presentation: Quantitative Comparison of Trypanocidal Activity
The following tables summarize the available quantitative data on the in vitro and in vivo efficacy of this compound and comparator compounds. It is important to note that direct head-to-head studies are limited, and data has been compiled from various sources.
Table 1: In Vitro Activity of Novel Trypanocides against Trypanosoma Species
| Compound | Target Species | IC50 / EC50 (µM) | Cytotoxicity (CC50 in mammalian cells, µM) | Selectivity Index (SI = CC50/IC50) |
| This compound | T. congolense | Data not available | Data not available | Data not available |
| T. vivax | Excellent activity reported[1] | |||
| T. b. brucei | Data not available | >100 (HEK293 cells for a similar S-MGB)[2] | Data not available | |
| T. b. gambiense | Data not available | |||
| T. b. rhodesiense | Data not available | |||
| T. cruzi | Data not available | |||
| Fexinidazole | T. b. brucei | ~1 - 4[3] | >100 (mammalian cells)[4] | >25-100 |
| T. b. gambiense | 0.7 - 3.3[4] | |||
| T. b. rhodesiense | 0.7 - 3.3[4] | |||
| T. cruzi (amastigotes) | 1.0 ± 0.5[5] | 80 (LLC-MK2 cells)[6] | 80 | |
| Acoziborole | T. b. gambiense | Excellent in vitro activity reported[7] | Data not available | Data not available |
| T. b. rhodesiense | Excellent in vitro activity reported[8] | |||
| T. cruzi | Data not available | |||
| Diminazene Aceturate | T. b. brucei | 0.005[9] | Data not available | Data not available |
| T. congolense | 0.109[7] | |||
| Pentamidine | T. b. brucei | 0.0053 - 0.014[10][11] | Data not available | Data not available |
Note: Data for this compound against human-infective trypanosome species is not yet publicly available. The cytotoxicity data provided is for a structurally similar S-MGB compound.
Table 2: In Vivo Efficacy of Novel Trypanocides in Mouse Models
| Compound | Model | Parasite Species | Dosing Regimen | Outcome |
| S-MGB-234 | AAT | T. congolense | 50 mg/kg, intraperitoneally, two doses | Curative[1] |
| Fexinidazole | Acute HAT | T. b. rhodesiense | 100 mg/kg/day, oral, 4 days | 100% cure[10] |
| Chronic HAT (CNS) | T. b. brucei | 200 mg/kg/day, oral, 5 days | Curative[10] | |
| Acute Chagas | T. cruzi | 100 mg/kg/day, oral, 20 days | 100% cure[5] | |
| Acoziborole | Acute HAT | T. b. brucei | Oral, once daily | Cure[12] |
| Chronic HAT (CNS) | T. b. brucei | Oral, once daily | Cure[12] |
Mechanism of Action
The trypanocidal mechanisms of these novel compounds are distinct, offering potential for combination therapies and addressing drug resistance.
This compound: As a Strathclyde Minor Groove Binder (S-MGB), S-MGB-234's primary mechanism of action is believed to be the binding to the minor groove of DNA.[1] This interaction can interfere with DNA replication and transcription, ultimately leading to parasite death. One of the key advantages of S-MGBs is that they do not appear to share the same uptake transporters as existing diamidine drugs, suggesting they may not be susceptible to existing resistance mechanisms.[1]
Fexinidazole: This 5-nitroimidazole is a prodrug that requires activation by a parasitic nitroreductase.[5] The resulting reactive metabolites are thought to cause damage to various cellular components, including DNA, leading to parasite death.[5]
Acoziborole: This benzoxaborole targets the parasite's mRNA processing machinery by inhibiting the cleavage and polyadenylation specificity factor 3 (CPSF3), an essential endonuclease.[12] This disruption of pre-mRNA processing leads to the inhibition of protein synthesis and ultimately parasite death.[12]
Mandatory Visualizations
Figure 1: Proposed mechanism of action for this compound.
Figure 2: General workflow for in vitro trypanocidal assays.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of typical protocols used in the evaluation of trypanocidal compounds.
In VitroTrypanocidal Activity Assay
This protocol is a standard method for determining the half-maximal inhibitory concentration (IC50) of a compound against trypanosome cultures.
-
Parasite Culture: Bloodstream forms of Trypanosoma brucei subspecies are cultured in a suitable medium (e.g., HMI-9) supplemented with fetal bovine serum at 37°C in a 5% CO2 atmosphere.
-
Compound Preparation: The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted.
-
Assay Procedure:
-
Parasites are seeded into 96-well plates at a specific density (e.g., 2 x 10^4 cells/mL).
-
Serial dilutions of the test compound are added to the wells.
-
Plates are incubated for a defined period (e.g., 72 hours).
-
A viability indicator, such as resazurin, is added to each well. Resazurin is reduced by viable cells to the fluorescent product resorufin.
-
Fluorescence is measured using a plate reader.
-
-
Data Analysis: The fluorescence readings are used to calculate the percentage of growth inhibition compared to untreated controls. The IC50 value is then determined by fitting the data to a dose-response curve.
In VivoEfficacy in a Mouse Model of African Trypanosomiasis
This protocol outlines a general procedure for assessing the efficacy of a trypanocidal compound in a murine model of HAT.
-
Animal Model: Female Swiss white mice (or other suitable strains) are typically used.
-
Infection:
-
Mice are infected intraperitoneally with a specific number of trypanosomes (e.g., 1 x 10^5 bloodstream forms of T. b. brucei).
-
The establishment of infection is confirmed by monitoring parasitemia in tail blood smears.
-
-
Treatment:
-
Once parasitemia is established, treatment with the test compound is initiated.
-
The compound is administered via a specific route (e.g., oral gavage, intraperitoneal injection) at various doses for a set duration (e.g., 4-5 consecutive days).
-
A control group receives the vehicle only.
-
-
Monitoring and Outcome:
-
Parasitemia is monitored regularly (e.g., daily or every other day) for a defined period post-treatment (e.g., up to 60 days) to check for relapse.
-
A "cure" is typically defined as the absence of detectable parasites in the blood for the entire follow-up period.
-
Survival of the mice is also recorded.
-
Conclusion and Future Directions
This compound represents a promising novel class of trypanocides with a distinct mechanism of action. While it has shown curative efficacy in a model of animal trypanosomiasis[1], further studies are critically needed to evaluate its potential against human-infective species (T. b. gambiense, T. b. rhodesiense, and T. cruzi). Direct, head-to-head comparative studies with fexinidazole and acoziborole under standardized conditions will be essential to fully understand its relative strengths and weaknesses.
The development of fexinidazole and acoziborole has significantly advanced the treatment landscape for HAT. Fexinidazole provides a much-needed oral option, while acoziborole's single-dose regimen could revolutionize disease control and elimination efforts.[2] The distinct mechanisms of action of these three compounds also open up exciting possibilities for future combination therapies to enhance efficacy and combat potential drug resistance. Continued research and investment in the development of these and other novel trypanocides are paramount to alleviating the burden of these devastating neglected diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Acoziborole | DNDi [dndi.org]
- 3. researchgate.net [researchgate.net]
- 4. Fexinidazole: A Potential New Drug Candidate for Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitrypanosomal Activity of Fexinidazole Metabolites, Potential New Drug Candidates for Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of experimental trypanocidal compounds against a multiple drug-resistant Trypanosoma brucei brucei stock in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Fexinidazole: a potential new drug candidate for Chagas disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
S-MGB-234 TFA: A Promising Candidate Against Drug-Resistant Trypanosomiasis
A new class of minor groove binders, S-MGBs, demonstrates significant efficacy against drug-resistant Trypanosoma strains, offering a potential breakthrough in the fight against African trypanosomiasis. S-MGB-234, a lead compound in this series, shows curative potential in preclinical models and, crucially, does not exhibit cross-resistance with existing diamidine drugs, suggesting a novel mechanism of uptake and action.
Researchers, scientists, and drug development professionals are continually challenged by the emergence of drug resistance in Trypanosoma, the causative agent of African trypanosomiasis, also known as sleeping sickness. Current treatments are limited and often associated with significant side effects and increasing reports of treatment failure. The development of novel therapeutic agents with activity against resistant strains is therefore a critical global health priority.
Strathclyde Minor Groove Binders (S-MGBs) represent a distinct class of synthetic DNA minor groove binders with potent trypanocidal activity. Unlike the diamidine class of drugs such as pentamidine and diminazene, S-MGBs appear to enter the trypanosome through a different pathway, thus bypassing the common resistance mechanisms associated with the loss of specific drug transporters.
Comparative Efficacy Against Drug-Resistant Strains
Data from in vitro studies indicate that S-MGBs retain their high potency against trypanosome strains that have developed resistance to currently used drugs. This lack of cross-resistance is a key advantage of the S-MGB platform.
| Compound | Trypanosome Strain | Resistance Profile | IC50 (µM) | Resistance Factor (RF) |
| S-MGB-234 | T. congolense IL3000 (Wild-Type) | - | 0.51 ± 0.06 | - |
| T. congolense (Diminazene-Resistant 1) | Diminazene-resistant | 0.64 ± 0.03 | 1.3 | |
| T. congolense (Diminazene-Resistant 2) | Diminazene-resistant | 0.70 ± 0.005 | 1.4 | |
| Diminazene Aceturate | T. congolense IL3000 (Wild-Type) | - | 0.005 (5 nM) | - |
| T. b. brucei (TbAT1/P2 knockout) | Diamidine-resistant | >75 | >15000 | |
| Pentamidine | T. b. brucei (TbAT1/P2 knockout) | Diamidine-resistant | - | High |
| Isometamidium | T. b. brucei (Resistant Strains) | Isometamidium-resistant | - | High |
| Melarsoprol | T. b. brucei (Resistant Strains) | Melarsoprol-resistant | - | High |
Resistance Factor (RF) is the ratio of the IC50 of the resistant strain to the IC50 of the wild-type strain.
The data clearly shows that while diminazene loses its efficacy against resistant strains, S-MGB-234 maintains its potent activity, with resistance factors close to 1, indicating no significant loss of efficacy. Furthermore, studies on truncated S-MGBs against T. b. brucei lines lacking the TbAT1/P2 and HAPT1/AQP2 transporters, which are crucial for the uptake of diamidines and some arsenicals, confirm that S-MGBs are not substrates for these carriers and are therefore not susceptible to resistance mechanisms involving the loss of these transporters.[1]
In vivo studies have further demonstrated the potential of S-MGB-234. In a mouse model of T. congolense infection, S-MGB-234 was curative with two intraperitoneal applications of 50 mg/kg.[2]
Mechanism of Action: Targeting the Kinetoplast DNA
The proposed mechanism of action for S-MGBs involves their binding to the AT-rich minor groove of DNA, with a particular affinity for the kinetoplast DNA (kDNA), a unique feature of trypanosomes. This interaction is thought to disrupt DNA replication and transcription, leading to cell cycle arrest and ultimately, parasite death.
Caption: Proposed mechanism of action for S-MGB-234 in Trypanosoma.
Experimental Protocols
In Vitro Drug Sensitivity Assay (Alamar Blue Assay)
The in vitro activity of S-MGB-234 TFA and comparator drugs against bloodstream forms of Trypanosoma species is determined using the Alamar Blue assay.
-
Parasite Culture: Trypanosoma brucei subspecies are cultured in HMI-9 medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 atmosphere.
-
Drug Preparation: Compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted in culture medium.
-
Assay Procedure:
-
Parasites are seeded into 96-well microtiter plates at a density of 2 x 10^4 cells/well.
-
Serial dilutions of the test compounds are added to the wells.
-
Plates are incubated for 48 hours at 37°C.
-
Alamar Blue reagent (resazurin) is added to each well, and the plates are incubated for a further 24 hours.
-
-
Data Analysis: The fluorescence is measured using a microplate reader (excitation 544 nm, emission 590 nm). The 50% inhibitory concentration (IC50) is calculated by sigmoidal regression analysis of the dose-response curves.
In Vivo Efficacy in a Mouse Model of Trypanosomiasis
The in vivo efficacy of this compound is evaluated in a mouse model of acute trypanosomiasis.
-
Animal Model: Female NMRI mice (or other suitable strain) are used.
-
Infection: Mice are infected intraperitoneally with 1 x 10^5 bloodstream forms of the relevant Trypanosoma strain (e.g., T. congolense or a drug-resistant T. b. brucei strain).
-
Treatment: Treatment is initiated 3-4 days post-infection when parasitemia is established. The test compound (this compound) and reference drugs are administered, typically intraperitoneally or orally, at various doses for a defined period (e.g., 4 consecutive days).
-
Monitoring: Parasitemia is monitored daily by microscopic examination of a tail blood smear. Mice are observed for clinical signs and survival for up to 60 days post-treatment.
-
Outcome: The primary outcome is the percentage of mice that become aparasitemic and survive without relapse until the end of the observation period.
Caption: Experimental workflow for in vivo efficacy testing.
Conclusion
This compound and other compounds in the S-MGB series represent a significant advancement in the search for new treatments for African trypanosomiasis. Their potent activity against drug-resistant strains, coupled with a novel mechanism of uptake, positions them as a highly promising new class of trypanocidal agents. Further preclinical and clinical development is warranted to fully evaluate their therapeutic potential.
References
Safety Operating Guide
Essential Safety and Disposal Guidance for S-MGB-234 TFA
This document provides crucial safety and logistical information for the proper handling and disposal of S-MGB-234 TFA. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard environmental regulations. This guidance is intended for researchers, scientists, and professionals in drug development.
Chemical Compound Information:
| Identifier | Value |
| Compound Name | This compound |
| Systematic Name | (E)-N-(5-((5-((3-amino-3-iminopropyl)carbamoyl)-1-methyl-1H-pyrrol-3-yl)carbamoyl)-1-methyl-1H-pyrrol-3-yl)-6-(4-methoxystyryl)nicotinamide bis(2,2,2-trifluoroacetate) |
| CAS Number | 1970223-54-1 (TFA salt)[1] |
| Molecular Formula | C34H34F6N8O8[1] |
| Molecular Weight | 796.68 g/mol [1] |
| Description | A novel Minor Groove Binder (MGB) with activity against Animal African Trypanosomiasis. It is intended for research use only.[1][2] |
Hazard Identification and Safety Precautions
While this compound may be shipped as a non-hazardous chemical, it is crucial to handle it with care due to its components and mechanism of action.[1] The trifluoroacetate (TFA) salt is acidic and can be corrosive. The S-MGB-234 component is a DNA Minor Groove Binder, suggesting potential biological activity that requires cautious handling.[2][3]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or goggles.[4]
-
Hand Protection: Wear suitable chemical-resistant gloves.[4]
-
Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.
-
Respiratory Protection: Use in a well-ventilated area. If aerosols may be generated, use a fume hood.
Step-by-Step Disposal Procedures
The disposal of this compound must be conducted in accordance with institutional and local regulations for chemical waste.
-
Consult Institutional EHS: Before beginning any disposal process, contact your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance based on your location and the scale of waste.
-
Waste Segregation:
-
Solid Waste: Collect any solid this compound, contaminated lab supplies (e.g., weighing paper, pipette tips), and empty containers in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly approved by your EHS department.
-
-
Labeling: Label waste containers clearly with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.
-
Storage: Store waste containers in a designated, secure area, away from incompatible materials, until collection by EHS or a licensed waste disposal contractor.
-
Spill Management:
-
In case of a spill, evacuate the immediate area.
-
Wear appropriate PPE before cleaning up.
-
Absorb liquid spills with an inert absorbent material (e.g., sand, vermiculite).[4]
-
Collect all contaminated materials in a sealed container and dispose of as hazardous waste.
-
Ventilate the area after cleanup.
-
Experimental Protocols Cited
No specific experimental protocols for the disposal of this compound were found in the search results. The provided disposal procedures are based on general best practices for handling research-grade chemicals with unknown and known hazards.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling S-MGB-234 TFA
Disclaimer: A specific Safety Data Sheet (SDS) for S-MGB-234 TFA is not publicly available, which is common for novel research compounds. The following guidance is based on the known hazardous properties of Trifluoroacetic acid (TFA), the counter-ion in this compound, and general best practices for handling potent, novel chemical compounds in a laboratory setting. Trifluoroacetic acid is corrosive and can cause severe skin burns and eye damage.[1][2] Therefore, this compound should be handled with appropriate caution.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| Protection Area | Required PPE | Specifications and Best Practices |
| Eye and Face | Safety glasses with side shields and a face shield | Must be worn at all times when handling the solid compound or solutions to protect against splashes.[3] |
| Hands | Chemical-resistant gloves | Frequent changes are advisable. Suitable glove materials should be confirmed with the glove supplier.[3] |
| Body | Protective clothing (e.g., lab coat) | Should be chemical-resistant to prevent skin contact.[3] |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood | Recommended to avoid inhalation of any dust or aerosols.[3][4] |
Operational Plan: Step-by-Step Handling Protocol
This protocol provides a clear, step-by-step guide for the safe handling of this compound from preparation to cleanup.
-
Preparation:
-
Work in a designated area with adequate ventilation, preferably a certified chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Assemble all necessary materials and equipment before starting work.
-
Prepare and label all necessary solutions and containers.
-
-
Handling:
-
When weighing the solid compound, do so in a manner that avoids generating dust.
-
When preparing solutions, slowly add the this compound to the solvent to avoid splashing.
-
Avoid all personal contact with the material.[3]
-
-
Cleanup:
Disposal Plan
All waste containing this compound must be considered hazardous and disposed of according to institutional and local regulations.
-
Waste Collection:
-
Collect all solid waste (e.g., contaminated gloves, weighing papers) and liquid waste in separate, appropriately labeled, and sealed containers.
-
-
Environmental Precautions:
-
Final Disposal:
Experimental Workflow and Logical Relationships
The following diagrams illustrate the procedural flow for safely handling this compound.
Caption: A step-by-step workflow for the safe handling of this compound.
Caption: The logical relationship between the compound's properties and safety protocols.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
